Product packaging for Copper chromate(Cat. No.:CAS No. 13548-42-0)

Copper chromate

Cat. No.: B169113
CAS No.: 13548-42-0
M. Wt: 179.54 g/mol
InChI Key: PWGQHOJABIQOOS-UHFFFAOYSA-N
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Description

Copper Chromate (CuCrO₄) is an inorganic compound serving as a vital precursor material in chemical research, particularly for the synthesis of highly active copper chromite catalysts . These catalysts, produced through thermal decomposition, are commercially important for reactions including hydrogenation, dehydrogenation, oxidation, and alkylation . The catalytic activity of the resulting copper chromite is strongly influenced by the decomposition environment of the this compound precursor . This compound is also applied in organic synthesis, for example, as a reagent for the halogenation of indoles at the C-2 and C-3 positions . In materials science, this compound-derived catalysts like CuCr₂O₄ are investigated for their role in the thermal decomposition of ammonium perchlorate, a critical reaction in composite solid propellants for rocket propulsion . Typical physical properties include a solid-state form, a decomposition temperature of approximately 498 °C, and a density of about 4.77 g/mL at 25°C . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrCuO4 B169113 Copper chromate CAS No. 13548-42-0

Properties

IUPAC Name

copper;dioxido(dioxo)chromium
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InChI

InChI=1S/Cr.Cu.4O/q;+2;;;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGQHOJABIQOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Cr](=O)(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrCuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893937
Record name Copper chromate(VI) (CuCrO4)
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Molecular Weight

179.54 g/mol
Source PubChem
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Physical Description

Dry Powder, Reddish-brown solid; Practically insoluble in water; [Merck Index] Brown crystalline powder; [MSDSonline]
Record name Chromic acid (H2CrO4), copper(2+) salt (1:1)
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Record name Cupric chromate(VI)
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CAS No.

13548-42-0
Record name Cupric chromate(VI)
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Record name Chromic acid (H2CrO4), copper(2+) salt (1:1)
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Record name Copper chromate(VI) (CuCrO4)
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Record name Copper chromate
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Record name CUPRIC CHROMATE
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Advanced Synthetic Methodologies for Copper Chromate Based Materials

Ceramic Synthesis Routes and Controlled Phase Formation

Ceramic synthesis, or solid-state reaction, is a conventional high-temperature method employed for the preparation of various metal oxides, including copper chromate-based materials. While often leading to copper chromite (CuCr2O4) through the reaction of copper(II) oxide (CuO) and chromium(III) oxide (Cr2O3) at elevated temperatures (e.g., 900°C for 6 hours), this method can also be applied to synthesize copper chromates directly scirp.orgtsijournals.comtsijournals.comrsc.org. The process typically involves homogenizing mixtures of precursor oxides, followed by calcination at high temperatures. This route generally yields spinel particles, though they may exhibit lower surface areas compared to those obtained via wet chemical techniques scirp.orgtsijournals.comtsijournals.com. Controlled phase formation in ceramic methods is influenced by factors such as the stoichiometry of initial reactants and calcination temperature. For instance, the solid-state reaction for this compound-based pigments, such as iron-doped copper chromate (B82759) (FexCu1–xCr2O4), can occur above 1200°C, with calcination often performed at 1350°C for 3 hours to ensure complete reaction and desired phase formation ias.ac.in.

Wet Chemical Precipitation Techniques

Wet chemical precipitation techniques offer advantages in synthesizing this compound-based materials, including better homogeneity and control over particle size and morphology, often yielding materials with higher surface areas compared to ceramic methods scirp.orgtsijournals.comtsijournals.com.

Co-precipitation and inverse co-precipitation are widely used wet chemical methods for preparing this compound-based nanoparticles. In a direct co-precipitation approach, pure spinel nanoparticles of copper chromite (CuCr2O4) with an average particle size of 13.1 nm have been synthesized researchgate.net.

For the direct synthesis of copper(II) chromate (CuCrO4), a method involves dissolving copper(II) chloride (CuCl2) and potassium chromate (K2CrO4) separately in water, followed by slow addition of the copper(II) chloride solution to the potassium chromate solution acs.org. The resulting reaction mixture is stirred, and the copper(II) chromate precipitate is then filtered, washed, and dried under vacuum acs.org.

In the inverse co-precipitation method for copper chromite (CuCr2O4) nanoparticles, cupric nitrate (B79036) trihydrate (Cu(NO3)2·3H2O) and chromium nitrate nonahydrate (Cr(NO3)3·9H2O) are commonly used as precursors, typically in a 1:2 molar ratio of Cu:Cr ijcce.ac.irijcce.ac.irresearchgate.net. A crucial aspect of this method is the formation of fine precipitates identified as this compound, which are subsequently filtered ijcce.ac.irijcce.ac.irresearchgate.net. These this compound precipitates are then calcined, often at temperatures around 520°C, to yield the desired black copper chromite (CuCr2O4) nanoparticles ijcce.ac.irijcce.ac.irresearchgate.net. The pH of the solution plays a critical role in this process, often adjusted to 9.0 by slowly introducing the metal nitrate solution into an ammonia (B1221849) (NH3) solution ijcce.ac.ir. This method can produce spherical copper chromite particles ranging from 30 to 70 nm, with crystallite sizes of approximately 18 nm ijcce.ac.irijcce.ac.irresearchgate.net.

Hydrolysis-based preparations are integral to various wet chemical synthesis routes for this compound-based materials. While specific direct hydrolysis methods for CuCrO4 are less detailed in the provided context, the general principle of hydrolysis is fundamental to the formation of precursors in precipitation techniques. For instance, the co-precipitation method for copper chromite black pigment can utilize the slow hydrolysis of urea (B33335) (CH4N2O) in the presence of soluble divalent copper and trivalent chromium salts google.com. Additionally, research has explored new synthetic routes for obtaining copper chromite (CuCr2O4) through the hydrolysis of soluble salts, indicating the role of hydrolysis in forming intermediate species that lead to the final chromite product scirp.orgtsijournals.comtsijournals.com.

Sol-Gel and Sol-Gel Auto-Combustion Processes

The sol-gel method and its variant, sol-gel auto-combustion, are advanced techniques for synthesizing this compound-based materials, offering advantages such as high purity, chemical homogeneity, and the ability to produce nano-structured materials with uniform particle sizes scirp.orgtsijournals.comtsijournals.comrsc.orgresearchgate.net. Copper chromates can be synthesized using sol-gel methods rsc.org.

In these processes, metal nitrates, such as copper nitrate trihydrate (Cu(NO3)2·3H2O) and chromium nitrate nonahydrate (Cr(NO3)3·9H2O), are dissolved and complexed with organic fuels or chelating agents like citric acid (C6H8O7) or glycine (B1666218) (C2H5NO2) scirp.orgtsijournals.comtsijournals.comresearchgate.netresearchgate.net. Other precursors like ethylene (B1197577) glycol (C2H6O2) and diethyl ether (C4H10O) can also be used researchgate.net. The mixture forms a gel, which, upon heating, undergoes a self-combustion process, often highly exothermic, leading to the formation of the desired oxide scirp.orgtsijournals.comtsijournals.com. For instance, a citrate (B86180) gel can self-burn at approximately 237°C, with significant weight loss attributed to the removal of water vapor, carbon dioxide, and nitrogen oxide scirp.orgtsijournals.comtsijournals.com.

The pH of the solution is a critical parameter in sol-gel synthesis, influencing the formation of metal-citrate complexes and, consequently, the final solid phase scirp.orgtsijournals.comtsijournals.com. By controlling the pH, specific phases like copper(II) oxide (CuO) and copper chromite (CuCr2O4) can be selectively synthesized, with a pH of 9 often yielding the spinel copper chromite structure scirp.orgtsijournals.comtsijournals.com. Sol-gel methods are particularly effective for producing nano copper chromite, which can have mean crystalline dimensions of about 85 nm at a pH of 9 scirp.orgtsijournals.comtsijournals.com.

Thermal Decomposition Synthesis from Precursors

Thermal decomposition is a widely employed method for producing copper chromite (CuCr2O4) from various this compound-based precursors. This technique involves heating a precursor compound to decompose it into the desired oxide, often with controlled atmosphere and temperature to influence the final product's composition and morphology scirp.orgtsijournals.comwikipedia.orgresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netakjournals.comsciencemadness.orgyoutube.com.

The traditional method for preparing copper chromite involves the calcination of this compound (CuCrO4) itself, following the reaction: 2 CuCrO4 → 2 CuCrO3 + O2 wikipedia.org. This highlights this compound as a direct precursor in the industrial production of copper chromite.

Several basic this compound-based compounds serve as effective precursors for the thermal decomposition synthesis of copper chromite (CuCr2O4).

Basic Copper Ethylamine (B1201723) Chromate: The thermal decomposition of basic copper ethylamine chromate has been explored as a route to synthesize copper chromite (CuCr2O4) researchgate.netresearchgate.net.

Copper Barium Ammonium (B1175870) Chromate: Copper barium ammonium chromate is a commonly used precursor for the production of copper chromite catalysts wikipedia.orgsciencemadness.org. This precursor is typically calcined at temperatures ranging from 350°C to 450°C wikipedia.orgsciencemadness.org. The decomposition yields a copper chromite mixture, which may include compositions such as Cu2CrO4·CuO·BaCrO4 wikipedia.orgsciencemadness.org.

Ammoniacal Copper Oxalate (B1200264) Chromate: A complex precursor with the approximate stoichiometric formula CuNH3C2O4NH4CrO4, termed ammoniacal copper oxalate chromate, can be thermally decomposed to produce copper chromite (CuCr2O4) researchgate.netakjournals.com. The decomposition pathway and resulting product composition are highly dependent on the ambient atmosphere. In air, an oxidative decomposition occurs in four steps, leading to bi-dispersed particles of CuO·CuCr2O4 researchgate.netakjournals.com. Conversely, decomposition in an argon atmosphere proceeds in two steps, preventing oxidation and resulting in mono-dispersed particles of Cu·CuCr2O4 researchgate.netakjournals.com. The process in air is highly exothermic, while in argon, the heat of decomposition is negligible researchgate.netakjournals.com.

Ammonium Copper Oxalate Chromate Thermal Decomposition

The thermal decomposition of ammoniacal copper oxalate chromate (ACOC) serves as a route for synthesizing copper chromite (CuCr₂O₄) catalysts. This complex precursor, with a proposed stoichiometric formula of CuNH₃C₂O₄NH₄CrO₄, can be synthesized by dissolving copper oxalate and ammonium dichromate in aqueous ammonia, followed by evaporation and drying akjournals.comresearchgate.net. The decomposition pathway is highly dependent on the atmospheric conditions.

Table 1: Thermal Decomposition Characteristics of Ammoniacal Copper Oxalate Chromate

EnvironmentDecomposition StepsHeat of DecompositionFinal Product MorphologyFinal Product Composition
AirFour (overlapping)Highly ExothermicBi-dispersed particlesCuO·CuCr₂O₄ (Adkins' catalyst) akjournals.comresearchgate.net
ArgonTwoNegligibleMono-dispersed particlesCu·CuCr₂O₄ (Novel Adkins' catalyst) akjournals.comresearchgate.net

Basic Copper Ethylamine Chromate Decomposition

Thermal decomposition of basic copper ethylamine chromate has been identified as a method for preparing copper chromite nanoparticles researchgate.netnih.govacs.org. This technique is particularly noted for its ability to produce nano-sized copper chromite, which can significantly enhance catalytic effects. For instance, copper chromite nanoparticles synthesized via this method have been shown to catalyze ammonium perchlorate (B79767) (AP) decomposition, reducing its decomposition temperature from 378.5 °C to 338.6 °C nih.govacs.org. This highlights the utility of this decomposition route in producing materials with improved catalytic performance for applications such as solid propellants nih.govacs.org.

Hydrothermal and Solvothermal Synthetic Pathways

Hydrothermal and solvothermal methods are well-established techniques for synthesizing this compound and copper chromite, offering precise control over the crystalline phase and morphology of the resulting products nih.govacs.orgplos.orgresearchgate.netresearchgate.netbloomtechz.com. These methods involve carrying out chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) media at elevated temperatures and pressures within sealed vessels bloomtechz.commdpi.com. They are recognized for their simplicity, cost-effectiveness, and reliability in controlling the shape and size of nanostructured materials plos.orgnih.gov.

A novel hydrothermal route for synthesizing nanostructured copper chromite involves the reaction between [Cu(en)₂(H₂O)₂]Cl₂ (Copper(II) bis(ethylenediamine)diaqua chloride) and [Cr(en)₃]Cl₃·3H₂O (Tris(ethylenediamine)chromium(III) chloride trihydrate) at low temperatures (e.g., 120 °C for 6 hours) plos.orgnih.gov. In this process, the ethylenediamine (B42938) (en) released from the precursors acts as both a pH regulator and a capping agent, eliminating the need for external additives plos.orgnih.gov. The shape and size of the synthesized copper chromite are influenced by factors such as the surfactant type, reaction duration, and temperature plos.orgnih.govnih.govum.edu.my.

A new single-phase this compound compound, with the chemical formula (NH₄)₁.₅Cu₂Cr₂O₈(OH)₁.₅·H₂O, has also been successfully synthesized via a hydrothermal method cambridge.org. This compound was formed from a brown gel of molar composition CrO₃:NH₄OH:CuCl₂:170H₂O, heated at 100 °C for 12 days in a Teflon-lined autoclave cambridge.org. Upon calcination at 600 °C, this synthesized compound decomposed into CuCr₂O₄ and CuO cambridge.org.

Solvothermal synthesis, a variant of the hydrothermal method using non-aqueous solvents, is also employed for preparing various metal-organic frameworks (MOFs) involving copper and chromium, which can serve as precursors for nanostructured materials mdpi.commdpi.comijfmr.com. This method is known for producing crystals with high crystallinity, phase purity, and surface areas, often at relatively fast growth rates without requiring costly equipment ijfmr.com.

Surfactant-Assisted Hydrothermal Synthesis

The use of surfactants in hydrothermal synthesis is a common strategy to control the morphology and size of copper chromite nanoparticles plos.orgresearchgate.netacs.orgdntb.gov.ua. For instance, three-dimensional (3D) raspberry-like CuCr₂O₄ spinel nanoparticles have been prepared hydrothermally in the presence of cationic surfactants like cetyltrimethylammonium bromide (CTAB) acs.org. The presence and type of surfactant, along with reaction duration and temperature, critically influence the resulting shape and size of the copper chromite structures plos.orgnih.govum.edu.my. Surfactant-promoted synthesis has been reported for CuCr₂O₄ spinel nanoparticles, enabling their use as recyclable catalysts plos.org.

Novel Hydrothermal Routes with Specific Precursors

Recent advancements in hydrothermal synthesis have focused on utilizing specific precursors to achieve desired properties in copper chromite. A notable example involves the use of [Cu(en)₂(H₂O)₂]Cl₂ and [Cr(en)₃]Cl₃·3H₂O as starting materials plos.orgnih.govresearchgate.net. This approach allows for the synthesis of highly pure, uniformly sphere-like copper chromite nanostructures with small crystallite sizes at lower temperatures (e.g., 120 °C) plos.orgnih.gov. The ethylenediamine (en) ligands from these precursors act in situ as both pH regulators and capping agents, simplifying the synthesis process and promoting the formation of nanostructures with high photocatalytic activity plos.orgnih.govnih.govum.edu.my. This method has been shown to yield copper chromite capable of degrading acid blue 92 dye under visible light illumination, with approximately 87% degradation after 120 minutes plos.orgnih.gov.

Table 2: Parameters and Outcomes of Novel Hydrothermal Synthesis

PrecursorsCu:Cr Molar RatioReaction TemperatureReaction DurationpH Regulator/Capping AgentResulting MorphologyCrystallite SizePhotocatalytic Activity
[Cu(en)₂(H₂O)₂]Cl₂, [Cr(en)₃]Cl₃·3H₂O plos.orgnih.gov1:2120 °C plos.orgnih.gov6 hours plos.orgnih.govEthylenediamine (in situ) plos.orgnih.govUniform sphere-like plos.orgSmall plos.orgHigh (e.g., 87% Acid Blue 92 degradation) plos.orgnih.gov

Nanostructured Material Synthesis Approaches

The synthesis of nanostructured this compound materials is critical for enhancing their performance in various applications, particularly catalysis researchgate.netplos.orgresearchgate.netresearchgate.net. Nanostructured materials often exhibit improved properties due to their high surface area and unique size-dependent characteristics plos.orgresearchgate.net. Various methods have been explored to achieve size and shape-controlled synthesis of these materials, including thermal decomposition, hydrothermal synthesis, and nanocasting plos.orgresearchgate.netnih.govsemanticscholar.org.

Nanocasting Methods (e.g., KIT-6, Carbon Template)

Nanocasting is a versatile templating strategy used to synthesize nanostructured porous materials, including metal oxides like copper chromite researchgate.netresearchgate.netresearchgate.netsemanticscholar.orglut.fi. This method typically involves impregnating a precursor solution into the pores of an ordered mesoporous template, followed by calcination to convert the precursor into the desired oxide and subsequent removal of the template cambridge.orgacs.org.

KIT-6 Template: KIT-6 is a three-dimensional (3D) cubic mesoporous silica (B1680970) material frequently used as a hard template in nanocasting due to its ordered structure and tunable pore dimensions cambridge.orgacs.orgrsc.orgaminer.orgacs.org. The synthesis of KIT-6 itself involves the self-assembly of block copolymers (e.g., Pluronic P123) and a silica source (e.g., tetraethyl orthosilicate, TEOS) under controlled temperature and stirring conditions, followed by hydrothermal treatment cambridge.orgacs.orgrsc.org. For nanocasting, the KIT-6 silica powder is dispersed in a solvent, and a saturated precursor solution (e.g., metal nitrate) is added to fill the mesopores cambridge.org. After drying, the composite is calcined at high temperatures (e.g., 550 °C for 6 hours) to decompose the precursor into the oxide cambridge.org. The silica template is then removed, typically by dissolution in hydrofluoric acid (HF) solution, to yield the ordered mesoporous metal oxide rsc.orgaminer.org. While specific examples of this compound synthesis using KIT-6 were not directly found in the search results, the method is broadly applied for various metal oxides, including chromium oxide, by using chromium nitrate as a precursor with KIT-6 aminer.org.

Carbon Template: Carbon templates, such as CMK-3 (a carbon replica of SBA-15), are also widely utilized in nanocasting to prepare mesoporous metal oxides researchgate.netresearchgate.netsemanticscholar.orglut.firsc.orgcore.ac.uk. This approach allows for the synthesis of high-surface area catalysts, which is beneficial for catalytic applications researchgate.net. For example, a carbon template route has been demonstrated for synthesizing high-surface area Cu-Cr catalysts for glycerol (B35011) hydrogenolysis researchgate.net. This involves impregnating carbon materials with aqueous solutions of copper nitrate and chromium nitrate mixtures, followed by calcination researchgate.net. The surface areas of the resulting Cu-Cr catalysts can be controlled by parameters such as the carbon template, Cu/Cr molar ratio, and treatment atmosphere and temperature researchgate.net. This method is particularly effective for creating porous carbon materials with tunable properties lut.fi.

Advanced Structural and Morphological Characterization of Copper Chromate Systems

X-ray Diffraction (XRD) for Crystallographic Phase Identification and Lattice Parameters

X-ray Diffraction (XRD) is a fundamental technique employed to identify the crystallographic phases present in copper chromate (B82759) systems and to determine their precise lattice parameters. For basic copper chromate, Cu₂(CrO₄)O, XRD is utilized to verify phase purity and to identify crystallographic symmetries, such as tetragonal or cubic structures. nih.gov

Research findings indicate that a specific phase of this compound, identified by JCPDS reference number 34-0424, exhibits a tetragonal crystal structure. Studies have reported lattice parameters for this phase at 750°C as approximately a = b = 6.03 Å and c = 7.8 Å. nih.gov This suggests that this compound can exist in a well-defined crystalline form under specific synthesis conditions.

Table 1: Representative Lattice Parameters for a Tetragonal this compound Phase

ParameterValue (Å)Temperature (°C)Reference
a = b6.03750 nih.gov
c7.8750 nih.gov

Spectroscopic Characterization

Spectroscopic methods provide invaluable insights into the chemical bonding, vibrational characteristics, electronic transitions, and surface chemistry of this compound compounds.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for performing vibrational analysis of this compound systems, enabling the identification of characteristic functional groups and bonding environments. For dithis compound oxide (Cu₂(CrO₄)O), FTIR spectroscopy is effective in detecting the vibrational modes of the chromate ion (CrO₄²⁻), typically observed in the range of 850–950 cm⁻¹, as well as Cu-O bonding. nih.gov

In general, for chromates, the vibrational modes of the Cr-O bond are consistent across different cations in both infrared and Raman spectra. Vibrational modes corresponding to bending vibrations of the Cr-O bonds within the anionic CrO₄²⁻ group are typically found in the energy band between 300 and 800 cm⁻¹. Higher-energy bands reveal stretching vibrations of Cr-O bonds, with a strong infrared absorption peak for the Cr-O stretching vibration theoretically located around 931 cm⁻¹.

UV-Vis Diffuse Reflectance Spectroscopy (DRS) for Electronic Structure

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is utilized to probe the electronic structure of this compound materials by measuring their absorption edges and calculating bandgap energies. For dithis compound oxide (Cu₂(CrO₄)O), UV-Vis DRS measurements can determine the bandgap, which typically falls within the range of approximately 1.5–2.5 eV. This bandgap is attributed to the hybridization of copper 3d and oxygen 2p orbitals, along with contributions from chromium 3d orbitals. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation State Determination (e.g., Cu⁺/Cu²⁺, Cr(VI)/Cr(III))

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides detailed information about the elemental composition and oxidation states of elements present in this compound systems. For dithis compound oxide (Cu₂(CrO₄)O), XPS is critical for resolving the oxidation states of copper (Cu⁺/Cu²⁺) and chromium (Cr(VI)/Cr(III)). nih.gov

Specifically, XPS analysis of Cu 2p₃/₂ peaks (around 933–935 eV) is used to identify Cu²⁺, while Auger Cu LMM lines (with a kinetic energy around 918 eV) help distinguish Cu⁺ from Cu²⁺. nih.gov In Cu₂(CrO₄)O, copper is typically found in the +2 oxidation state and chromium in the +6 state. nih.gov

X-ray Absorption Near Edge Structure (XANES) for Oxidation State Differentiation

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a highly effective technique for differentiating the oxidation states of copper in this compound systems based on shifts in their X-ray absorption spectra. XANES can distinguish between Cu⁺ and Cu²⁺ by observing characteristic edge-energy shifts. For instance, Cu⁺ typically exhibits an edge energy around 8983 eV, while Cu²⁺ shows a shift to approximately 8996 eV. nih.gov The presence of a distinctive pre-edge peak in the XANES spectrum, resulting from a dipole-allowed 1s → 4p electronic transition, is indicative of Cu⁺ species. Higher oxidation states generally lead to higher energy edge features due to increased positive charges around the metal center.

Electron Microscopy for Morphological and Elemental Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), combined with Energy Dispersive X-ray Spectroscopy (EDX), are indispensable for characterizing the morphology and elemental composition of this compound materials.

For dithis compound oxide (Cu₂(CrO₄)O), SEM-EDX is employed to map the elemental distribution and confirm the stoichiometry, revealing elemental ratios such as Cu:Cr:O ≈ 2:1:5. nih.gov These techniques allow for the simultaneous examination of both the physical shape and surface features (morphology) and the elemental makeup of the sample, providing comprehensive structural and compositional insights at the micro and nano scales.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) for Surface Morphology and Elemental Distribution

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology and texture of materials at high resolution, often down to the nanometer range. medcraveonline.comfraunhofer.de6-napse.com When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it provides crucial information about the elemental composition and distribution on the sample surface. medcraveonline.comfraunhofer.de6-napse.comresearchgate.netdoria.fi

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for investigating the internal nanostructure and precise particle size of materials. It provides higher resolution images compared to SEM, allowing for detailed observation of individual nanoparticles and their crystalline nature. medcraveonline.comnih.gov

In the characterization of this compound systems, TEM is instrumental in confirming the nanoscale dimensions and morphology. For instance, TEM images of copper chromite (CuCr₂O₄) nanoparticles have revealed nearly spherical particles with diameters ranging from 6 to 24 nm, with a mean diameter often around 13.1 nm. theiet.org These findings are often in good agreement with results obtained from other techniques like X-ray diffraction (XRD) and dynamic light scattering (DLS). medcraveonline.comtheiet.org TEM can also show whether particles are single crystals or polycrystalline and if they tend to aggregate. mdpi.com The ability of TEM to visualize the nanostructure directly is critical for understanding the fundamental properties and potential applications of this compound materials.

Surface Area and Porosity Analysis (e.g., BET)

While specific data for this compound (CuCrO₄) itself using BET was not directly found in the provided snippets, the principles apply. For related copper-based metal-organic frameworks (MOFs) or other porous materials, BET analysis reveals high specific surface areas and pore volumes, indicating a highly porous structure. mdpi.comresearchgate.net The pore size distribution can also be evaluated using methods like Non-local Density Functional Theory (NLDFT). mdpi.com High surface area materials are often desirable for applications requiring extensive interaction between the material and its environment, such as catalysis or gas sensing. The preparation process, including factors like temperature, can influence the resulting pore structure and specific surface area. mdpi.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Decomposition Mechanisms and Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for understanding the thermal stability, decomposition mechanisms, and phase transitions of chemical compounds. tainstruments.comiitk.ac.in TGA measures changes in weight as a function of temperature or time, providing insights into decomposition, evaporation, reduction, or oxidation processes. tainstruments.comiitk.ac.in DSC, on the other hand, measures heat flow, identifying endothermic (heat-absorbing) or exothermic (heat-releasing) events like melting, crystallization, or degradation. tainstruments.comiitk.ac.in

For this compound systems, these techniques are crucial for characterizing their behavior under varying thermal conditions. For example, studies on copper chromite (CuCr₂O₄), a related compound, have utilized TGA and DSC to investigate its thermal decomposition. ekb.egacs.org The decomposition of precursors to form copper chromite can occur at specific temperatures, with the spinel phase (CuCr₂O₄) forming at temperatures like 600 °C or 800 °C depending on the precursor interactions. researchgate.net The thermal decomposition of related compounds, such as ammonium (B1175870) nitrate (B79036) when catalyzed by copper chromite nanoparticles, shows significant changes in decomposition temperature and enthalpy, shifting from endothermic to exothermic reactions. ekb.egacs.org This indicates the catalytic effect of copper chromite on the decomposition process, often attributed to its p-type semiconductor nature and participation in electron transfer. acs.org

Magnetic Susceptibility for Electronic State Characterization

Magnetic susceptibility measurements provide valuable information about the electronic states and magnetic ordering within a material. It quantifies how a material becomes magnetized when exposed to an external magnetic field, classifying substances as paramagnetic, diamagnetic, or ferromagnetic. alfa-chemistry.com

For this compound and related copper-chromium oxides, magnetic susceptibility is key to understanding their magnetic behavior. Copper chromite (CuCr₂O₄) is reported to exhibit ferrimagnetic order below a certain Curie temperature (T_C), which can be around 122 K. researchgate.net The magnetization data of polycrystalline copper chromite samples indicate ferrimagnetic ordering. researchgate.net Studies on similar chromate compounds have shown that the inverse magnetic susceptibility can be fitted to the Curie-Weiss law at higher temperatures, suggesting a Néel temperature. acs.org The effective magnetic moment, calculated from these curves, can sometimes deviate from theoretical predictions for d⁴ systems, indicating unusual magnetic behavior or structural distortions. acs.org These measurements are crucial for elucidating the complex interplay between electronic configuration, crystal structure, and magnetic properties in this compound systems.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides high-resolution images of surface topography at the nanoscale. numberanalytics.comnih.gov It operates by measuring the interaction forces between a sharp probe and the sample surface, making it suitable for both conductive and non-conductive materials. numberanalytics.comnih.gov

In the context of this compound systems, AFM can be employed to visualize the surface features and roughness at an atomic or nanometer scale. While direct applications to this compound (CuCrO₄) were not detailed in the provided snippets, AFM has been used to evaluate the topological surface properties of related copper/chromium thin films, showing that roughness parameters are dependent on the substrate type. mdpi.com AFM can also detect nanoscale features and changes in surface topography, which is relevant for understanding surface reactions or film growth. nih.govacs.org The ability of AFM to provide 3D topographical maps is essential for a comprehensive understanding of the surface characteristics of this compound materials.

Advanced Analytical Techniques for Stoichiometry and Purity Assessment (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))

Assessing the stoichiometry and purity of this compound compounds is critical for ensuring their quality and understanding their intrinsic properties. Advanced analytical techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are widely used for this purpose due to their high sensitivity and accuracy in elemental analysis. researchgate.netthermofisher.comresearchgate.net

ICP-MS is particularly noted for its high sensitivity, capable of detecting metals and certain non-metals at concentrations as low as parts per trillion (ppt). researchgate.net It ionizes the sample with inductively coupled plasma, and then a mass spectrometer separates and quantifies the ions. researchgate.net AAS, especially graphite (B72142) furnace AAS (GFAAS), also offers high sensitivity for trace metal quantification. researchgate.netresearchgate.net These techniques are used to determine the exact elemental composition and identify any impurities present in the this compound system. For instance, ICP-OES (Inductively Coupled Plasma-Optical Emission Spectrometry) and AAS are employed for determining trace element mass fractions in pure copper, with ICP-MS offering even lower detection limits for contaminants. thermofisher.comresearchgate.netlgcstandards.com The precise quantification of copper and chromium, along with any other elements, is crucial for verifying the desired stoichiometry and purity of the synthesized this compound.

Data Tables

While specific quantitative data tables for this compound (CuCrO₄) were not directly available in the provided search results for each section, the following table illustrates the type of data that would be presented from characterization studies, based on general findings for copper-chromium systems.

Table 1: Representative Characterization Data for Copper-Chromium Systems

TechniqueProperty MeasuredTypical Findings (Example)Citation
SEM Surface MorphologyNearly spherical particles; uniform sphere-like nanostructures at specific synthesis conditions. theiet.orgsemanticscholar.orgplos.org
EDX Elemental CompositionConfirmed presence of Cu, Cr, O; assessment of purity. medcraveonline.comsemanticscholar.orgmdpi.comresearchgate.net
TEM Nanostructure, Particle SizeSpherical nanoparticles, 6-24 nm diameter; mean size ~13.1 nm. medcraveonline.comtheiet.orgnih.gov
BET Specific Surface Area, Pore VolumeHigh specific surface area (>680 m²/g) and pore volume (e.g., 0.404 cm³/g for Cu-BTC). mdpi.comresearchgate.net
TGA/DSC Thermal Stability, DecompositionCatalytic effect on decomposition, shifting from endothermic to exothermic reactions; formation of spinel phase at specific temperatures (e.g., 600-800°C). ekb.egacs.orgresearchgate.net
Magnetic Susceptibility Electronic State, Magnetic OrderingFerrimagnetic order below T_C (~122 K); effective magnetic moment ~3.60 μB per chromium ion (for related chromate). researchgate.netacs.org
AFM Surface TopographyRoughness parameters dependent on substrate type; nanoscale features. nih.govmdpi.com
AAS/ICP-MS Stoichiometry, PurityDetection of trace metal contaminants at sub-ppm levels; verification of elemental ratios. researchgate.netthermofisher.comresearchgate.netlgcstandards.com

Catalytic Applications and Mechanistic Insights of Copper Chromate Catalysts

Catalysis in Organic Synthesis Reactions

Copper chromate (B82759) is a cornerstone catalyst in industrial organic synthesis, valued for its ability to selectively hydrogenate functional groups. semanticscholar.org It is instrumental in both liquid-phase and vapor-phase commercial processes. semanticscholar.org

Hydrogenation Processes

Copper chromate catalysts are widely employed for their efficacy in hydrogenation reactions, converting various organic compounds into valuable products. semanticscholar.orgechemi.com

Aldehydes: Copper-chromium oxide catalysts effectively hydrogenate aldehydes at temperatures between 125-150°C. semanticscholar.org For instance, the hydrogenation of benzaldehyde (B42025) over a copper-chromium catalyst yields a high amount of benzyl (B1604629) alcohol, even at 180°C, without significant hydrogenolysis to toluene. semanticscholar.org

Nitroaromatic Compounds: Copper chromite is known for its selective hydrogenation of functional groups in aromatic compounds without affecting the benzene (B151609) ring. semanticscholar.org This makes it a preferred catalyst for the hydrogenation of nitroaromatics to their corresponding anilines, a crucial reaction in the production of dyes, pharmaceuticals, and agrochemicals. semanticscholar.orgresearchgate.net The catalyst's stability and activity in the hydrogenation of nitrobenzene (B124822) have been well-documented. semanticscholar.org

Furfural (B47365): The industrial production of furfuryl alcohol relies on the hydrogenation of furfural using a copper chromite catalyst. semanticscholar.orggoogle.com Studies have shown that the active phase in the selective hydrogenation of furfural to furfuryl alcohol is Cu⁰, present in the copper chromite particles. semanticscholar.orgpurdue.edu The reaction is typically carried out in the liquid phase at elevated temperatures and pressures. google.comchula.ac.th Research indicates that optimal conditions for this conversion can be achieved at 125°C and 120 psi. chula.ac.th

Soybean Oil: Copper chromite catalysts have been investigated for the partial hydrogenation of soybean oil. google.comdoi.org This process aims to reduce the linolenic acid content to improve the oil's stability. doi.orgresearchgate.net The catalyst's activity increases with pressure, and it demonstrates high selectivity for the reduction of linolenic acid. researchgate.net

Table 1: Hydrogenation Reactions Catalyzed by this compound

Substrate Product Key Findings References
Aldehydes (e.g., Benzaldehyde) Alcohols (e.g., Benzyl alcohol) High yield of alcohol with minimal side reactions (hydrogenolysis). Effective at 125-150°C. semanticscholar.org
Nitroaromatic Compounds (e.g., Nitrobenzene) Anilines (e.g., Aniline) Selective hydrogenation of the nitro group without affecting the aromatic ring. semanticscholar.org
Furfural Furfuryl Alcohol Cu⁰ is the active species. Industrial standard for furfuryl alcohol production. semanticscholar.orggoogle.compurdue.edu
Soybean Oil Partially Hydrogenated Soybean Oil Selectively reduces linolenic acid content, improving oil stability. google.comdoi.orgresearchgate.net

Dehydrogenation Reactions

This compound also serves as a catalyst in dehydrogenation reactions, which are essential for producing aldehydes and ketones from alcohols. semanticscholar.orgechemi.com

1-Butanol (B46404) to Butyraldehyde (B50154): The dehydrogenation of 1-butanol to butyraldehyde is a significant industrial process, and copper-based catalysts are effective for this transformation. semanticscholar.org A catalyst comprising 90% copper, 8% chromia, and 2% carbon supported on pumice has been reported as highly active and selective for this reaction. semanticscholar.org

Ethanol (B145695) to Acetaldehyde: While specific research on this compound for ethanol dehydrogenation is less detailed in the provided context, copper-based catalysts, in general, are known to facilitate the dehydrogenation of alcohols to aldehydes. semanticscholar.orgresearchgate.net

Table 2: Dehydrogenation Reactions Catalyzed by this compound

Substrate Product Key Findings References
1-Butanol Butyraldehyde High activity and selectivity achieved with copper-chromia catalysts. semanticscholar.org
Ethanol Acetaldehyde Copper-based catalysts are generally effective for alcohol dehydrogenation. semanticscholar.orgresearchgate.net

Oxidation Reactions

This compound catalysts exhibit significant activity in various oxidation reactions, particularly for pollution control and the synthesis of valuable chemicals. semanticscholar.orggoogle.com

CO, Hydrocarbons, and Volatile Organic Compounds (VOCs): Copper chromite is a well-established catalyst for the oxidation of carbon monoxide (CO), hydrocarbons, and VOCs. semanticscholar.orgresearchgate.netknowde.combloomtechz.com It is used in automotive exhaust converters and for the removal of industrial pollutants. semanticscholar.orggoogle.comgoogle.com Supported CuO-Cr₂O₃/γ-alumina catalysts have shown enhanced activity for CO and hydrocarbon oxidation. researchgate.net

Methanol (B129727), Dimethyl Ether (DME), and Formaldehyde: CuO-Cr₂O₃ catalysts supported on γ-alumina are effective for the oxidation of methanol, DME, and formaldehyde. researchgate.net The catalytic activity is influenced by the active component content and calcination temperature. researchgate.net

Veratryl Alcohol: While direct evidence for veratryl alcohol oxidation by this compound is not prominent in the provided sources, the catalyst's general applicability in alcohol oxidation suggests potential in this area.

Table 3: Oxidation Reactions Catalyzed by this compound

Substrate Product(s) Key Findings References
Carbon Monoxide (CO) Carbon Dioxide (CO₂) Highly active catalyst for CO oxidation, used in pollution control. semanticscholar.orgresearchgate.netgoogle.com
Hydrocarbons CO₂ and Water Effective for the deep oxidation of hydrocarbons. semanticscholar.orggoogle.com
Volatile Organic Compounds (VOCs) CO₂ and Water Used for the removal of harmful VOCs from industrial emissions. semanticscholar.orgresearchgate.netbloomtechz.com
Methanol, DME, Formaldehyde Oxidized Products Supported CuO-Cr₂O₃ catalysts show good activity for their oxidation. researchgate.net

Alkylation and Cyclization Reactions

Copper chromite is a versatile catalyst that also facilitates alkylation and cyclization reactions. semanticscholar.orgchemijournal.com

Alkylation: Copper chromite catalyzes reductive alkylation, a process used to introduce alkyl groups into amines. semanticscholar.org For example, it is used in the synthesis of N-isopropylaniline from aniline (B41778) and acetone, with high yields and selectivity. It has also been employed for the reductive alkylation of primary aromatic amines with aliphatic ketones. semanticscholar.org

Cyclization: The use of copper chromite in cyclization reactions is noted, although specific examples are not extensively detailed in the provided search results. semanticscholar.orgchemijournal.com

Hydrogenolysis

Hydrogenolysis, the cleavage of a chemical bond by hydrogen, is another area where copper chromite catalysts are effective. semanticscholar.org

Glycerol (B35011): The hydrogenolysis of glycerol to propylene (B89431) glycol is a significant reaction for converting a biorenewable feedstock into a valuable chemical. semanticscholar.org Reduced copper chromite spinel structures have been identified as being responsible for the high catalytic activity in this process. semanticscholar.org

Catalysis in Energy-Related Processes

Beyond traditional organic synthesis, this compound plays a role in processes related to energy production and environmental management.

Copper chromite has been identified as a promising catalyst for the production of hydrogen (H₂), a clean energy carrier, through various methods including photo-catalytic phenomena and the conversion of alcohols. semanticscholar.org It is also used in the preparation of alternative fuels, such as the synthesis of methanol, which is an important hydrogen carrier. semanticscholar.org Furthermore, its application extends to the burning rate catalyst for solid propellants in defense and space research. semanticscholar.orgredalyc.org In environmental applications, it is used to remove pollutants like NOx and soot from vehicular emissions. semanticscholar.org

Burning Rate Catalysis for Solid Propellants

This compound (CuCr₂O₄) is a well-established and effective burning rate catalyst in composite solid propellants, which are critical energy sources for rocket motors. redalyc.orgdoaj.orgresearchgate.net These propellants commonly consist of an oxidizer like ammonium (B1175870) perchlorate (B79767) (AP), a metallic fuel such as aluminum, and a polymeric binder like hydroxyl-terminated polybutadiene (B167195) (HTPB). doaj.orgrsc.org The primary function of copper chromite is to accelerate the thermal decomposition of the oxidizer, which in turn modifies and increases the propellant's burning rate. redalyc.orgrsc.orgresearchgate.net This is particularly crucial when performance enhancements can no longer be achieved by simply reducing the particle size of the solid components. redalyc.org

The catalytic efficiency of copper chromite is influenced by several of its physical and chemical properties. Research has shown that beyond just the chemical composition, factors such as specific surface area, crystalline structure, and the presence of impurities can significantly affect the catalyst's performance. redalyc.orgdoaj.org For instance, nano-sized copper chromite has demonstrated superior catalytic effects compared to its micro-sized counterparts. Nano-CuCr₂O₄ can lower the high-temperature decomposition of ammonium perchlorate by as much as 118°C at a concentration of just 2% by weight. researchgate.netresearchgate.net This enhanced activity is attributed to a more uniform dispersion of the nanocatalyst on the surface of the AP particles, which increases the contact area and facilitates the underlying chemical reactions. acs.orgnih.gov

Studies comparing various transition metal oxides have consistently positioned copper chromite as one of the most efficient catalysts for AP-based propellants. redalyc.orgrsc.org The mechanism is believed to involve an electron transfer process, where the p-type semiconducting nature of copper chromite facilitates the decomposition of AP. researchgate.net The addition of the catalyst significantly lowers the activation energy required for decomposition, thereby increasing the reaction rate. researchgate.netresearchgate.net

Interactive Table: Effect of Copper Chromite on Ammonium Perchlorate (AP) Decomposition

Catalyst SystemKey FindingTemperature Reduction in AP DecompositionReference
Nano-CuCr₂O₄ (2 wt.-%)Showed best catalytic effects compared to nano-CuO.118°C researchgate.netresearchgate.net
Nano-CuCr₂O₄/ultrafine AP (mechanical milling)More uniform dispersion leads to better catalytic performance.50.5°C acs.org
CuCr₂O₄ SNPs/AP (5% mass ratio)Significantly decreased decomposition temperature and increased heat released.83.9°C (from 422.5°C to 338.6°C) nih.gov

Hydrogen Production (e.g., photocatalytic, water gas shift reaction, sulfur-based thermochemical water splitting)

Copper chromite catalysts are recognized for their potential in producing hydrogen (H₂), a clean energy carrier, through several advanced processes. semanticscholar.org

Water Gas Shift Reaction (WGSR): Copper chromite is an effective catalyst for the water-gas shift reaction (CO + H₂O ⇌ CO₂ + H₂), a key step in producing high-purity hydrogen for applications like fuel cells. semanticscholar.org Its catalytic activity in the WGSR contributes to its utility in various hydrogen production schemes.

Sulfur-Based Thermochemical Water Splitting: In thermochemical cycles for water splitting, such as those involving sulfur, copper chromite demonstrates catalytic activity. Specifically, it has been noted for its effectiveness in the decomposition of sulfuric acid (H₂SO₄), a critical oxygen-generating step in these cycles. semanticscholar.org

Methanol and Higher Alcohol Synthesis

Copper chromite-based catalysts play a significant role in the industrial synthesis of methanol and higher alcohols from synthesis gas (a mixture of carbon monoxide and hydrogen). semanticscholar.orgcandcs.de

For methanol synthesis , copper-chromium oxide catalysts are valued for their stability and activity. candcs.deedpsciences.org Research indicates that the presence of cuprous ions (Cu⁺) is strongly correlated with the catalyst's activity in converting syngas to methanol. edpsciences.org These Cu⁺ ions, often located in the octahedral sites of a spinel matrix, are considered essential active sites for the reaction. semanticscholar.orgedpsciences.org The combination of a copper chromite catalyst with a basic alkali or alkaline earth compound can further enhance the production rate of methanol. google.com

In the synthesis of higher alcohols , which are valuable as fuels and chemical intermediates, promoted copper/chromium oxide catalysts are also employed. acs.org By modifying the catalyst composition and reaction conditions, the selectivity can be shifted from methanol towards the production of more complex alcohols like isobutanol. acs.org

Biomass Pyrolysis to Bio-oil Products

Copper chromite is utilized as a catalyst in the fast pyrolysis of biomass to upgrade the resulting bio-oil. semanticscholar.orgthaiscience.info Bio-oil, a liquid product of biomass pyrolysis, is a potential renewable fuel source but often suffers from high viscosity, acidity, and instability due to a large proportion of oxygenated compounds. thaiscience.info

Catalytic pyrolysis with copper chromite helps to improve the quality of the bio-oil. thaiscience.info The catalyst is selective in reducing most of the oxygenated lignin (B12514952) derivatives, which contributes to a decrease in the bio-oil's viscosity. thaiscience.info This upgrading process is a crucial step towards making bio-oils a more viable replacement for fossil fuels. While copper chromite can enhance the formation of some valuable products, it has also been noted to potentially increase the acidity of the bio-oil under certain conditions. thaiscience.info

Methanol Decomposition for On-board Vehicles

A significant application of copper chromite catalysts is in the decomposition or steam reforming of methanol for on-board hydrogen generation in vehicles. semanticscholar.orgnasa.govnasa.gov This technology presents an alternative to storing pure hydrogen, which poses significant safety and logistical challenges. Methanol, being a liquid, is easier and safer to store and handle using conventional infrastructure. nasa.gov

The catalytic steam reformation of a methanol-water mixture over a copper chromite catalyst can efficiently produce a hydrogen-rich gas stream. nasa.govnasa.gov A study demonstrated that at a reactor temperature of 589 K and a methanol conversion of 87%, a high hydrogen space velocity could be achieved. nasa.govnasa.gov This allows for the design of a compact on-board reactor. For instance, it was estimated that just 0.8 liters of copper chromite catalyst would be sufficient to produce 1.5 pounds of hydrogen per hour, a volume that could fit within a unit smaller than a standard car muffler. nasa.govnasa.gov An added benefit of this process is that the chemical energy of the reactor products can be 12-13% greater than the input methanol and water, representing a potential gain in energy efficiency. nasa.govnasa.gov

Catalytic Mechanisms and Active Site Research

Redox Cycles of Metal Ions (e.g., Cu⁺/Cu²⁺) in Catalysis

The catalytic activity of copper chromite is intrinsically linked to the ability of copper ions to cycle between different oxidation states, primarily Cu⁺ and Cu²⁺, and also involving metallic copper (Cu⁰). This redox mechanism is fundamental to the catalyst's function across a wide range of reactions.

The active species in copper chromite catalysts can vary depending on the reaction and the pre-treatment conditions of the catalyst. For many hydrogenation and synthesis reactions, the catalyst precursor is reduced before use. edpsciences.orggoogle.com This reduction step, typically involving heating in a hydrogen atmosphere, transforms the initial copper oxide (CuO, with Cu²⁺) into active species like cuprous ions (Cu⁺) and/or metallic copper (Cu⁰). edpsciences.orggoogle.comcapes.gov.br

Role of Cu⁺: In methanol synthesis from syngas, a strong correlation has been established between the concentration of Cu⁺ ions located in the octahedral sites of the spinel structure and the catalytic activity. semanticscholar.orgedpsciences.org It is proposed that a Cu⁺-H⁻ association plays an essential role in the formation of methanol. edpsciences.org

Role of Cu⁰: In other reactions, such as the hydrogenolysis of 5-methylfurfuryl alcohol, metallic copper (Cu⁰) has been identified as the primary active species. capes.gov.br Similarly, in the photocatalytic production of hydrogen on Cu/TiO₂ systems, reduced copper species (Cu⁰/Cu⁺) are oxidized to Cu²⁺ by photogenerated holes, demonstrating a functional redox cycle during the reaction. rsc.org

Deactivation: The stability of these active sites is crucial for the catalyst's lifespan. In some processes, the loss of active Cu⁺ sites through further reduction or poisoning of Cu⁰ sites by reaction byproducts can lead to catalyst deactivation. purdue.edu

The interplay between the different copper oxidation states (Cu⁰, Cu⁺, Cu²⁺) forms the basis of the redox cycles that drive the catalytic activity of copper chromite. The specific role of each species is an area of ongoing research and is highly dependent on the specific chemical transformation being catalyzed. rsc.orgedpsciences.orgcapes.gov.br

Interactive Table: Active Copper Species in Different Catalytic Reactions

Catalytic ReactionIdentified Primary Active SpeciesSupporting Evidence/MechanismReference
Methanol Synthesis from SyngasCu⁺ (Cuprous ions)Excellent correlation between methanol activity and Cu⁺ concentration in octahedral sites of the spinel matrix. edpsciences.org
Hydrogenolysis of 5-methylfurfuryl alcoholCu⁰ (Metallic copper)Correlations between reaction rate and the amount of Cu⁰ suggested it was primarily responsible for activity. capes.gov.br
Photocatalytic Hydrogen Production (on Cu/TiO₂)Cu⁰/Cu⁺ and Cu²⁺ redox coupleReduced Cu is partially oxidized to Cu²⁺ by transfer of photogenerated holes during the reaction. rsc.org
Selective Hydrogenation of 2-FurfuraldehydeCu⁰ (Metallic copper)Metallic Cu identified as the active site; loss of Cu(I) was not found to be a deactivation cause. purdue.edu

Adsorption-Reaction-Desorption Mechanisms

The catalytic action of this compound is fundamentally governed by a sequence of adsorption, reaction, and desorption steps on the catalyst's surface. The generally accepted mechanism posits that reactant molecules are first adsorbed onto active sites on the this compound surface. This is followed by a surface reaction, and finally, the product molecules desorb from the surface, making the active sites available for subsequent reactant molecules. dtic.mil

In the context of hydrocarbon oxidation, the mechanism is often described as a redox cycle. The hydrocarbon reactant interacts with the metal ions of the catalyst in their higher valency state. Subsequently, these ions are reoxidized by molecular oxygen. dtic.mil The heat released during the reaction of a fuel with the oxygen within the catalyst is dependent on the specific fuel used. dtic.mil

Role of Crystalline Structure, Surface Area, and Impurities on Catalytic Performance

The catalytic performance of this compound is not solely dependent on its specific surface area; other intrinsic properties such as crystalline structure, chemical composition, and the presence of impurities play a crucial role. doaj.orgredalyc.orgscielo.br Research has consistently shown that these factors collectively determine the catalyst's activity and selectivity for a given reaction. redalyc.orgscielo.brresearchgate.net

The method of synthesis significantly influences these properties. For instance, different preparation techniques can lead to variations in the crystalline phases present, such as spinel CuCr₂O₄ and delafossite (B1172669) CuCrO₂. scirp.org The interaction between these phases can be beneficial for catalytic activity. scirp.org Similarly, the temperature used during synthesis and calcination can alter the shape and size of the crystals, which in turn affects catalytic behavior. redalyc.orgresearchgate.net For example, copper chromite prepared via the ceramic method, which involves high-temperature calcination, tends to result in spinel particles with low surface areas. scirp.org

The specific surface area, while not the only factor, is still a significant parameter. A larger surface area generally provides more active sites for the reaction to occur. researchgate.net Nanocrystalline copper chromite, with its inherently high surface-area-to-volume ratio, has demonstrated superior catalytic effects compared to its microcrystalline counterparts. researchgate.net In the thermal decomposition of ammonium perchlorate, nano-copper chromite was found to be more effective than nano-cupric oxide, a benefit attributed in part to its structural and surface characteristics. scirp.orgresearchgate.net

Impurities and the precise chemical composition, including the copper-to-chromium ratio, also have a considerable impact on performance. doaj.orgscielo.br Even subtle differences in the chemical makeup between batches of commercially produced copper chromite catalysts can lead to variations in their effectiveness as burning rate catalysts for solid propellants. doaj.org

The following table summarizes the characteristics of various commercial copper chromite catalysts and their effect on propellant burning rates, illustrating the interplay of these factors.

Catalyst SampleSupplier/MethodSpecific Surface Area (m²/g)Propellant Burning Rate (mm/s)
Cu-0202P Commercial38.011.2
Cu-1800P Commercial/Ceramic2.511.4
SX14 Commercial/Co-precipitation45.011.4
Iron Oxide Reference10.010.1

This table is based on data presented in studies evaluating commercial catalysts and is for illustrative purposes. doaj.orgscielo.br

Synergistic Effects and Catalyst Modification (e.g., doping, nanocomposites)

The catalytic properties of this compound can be significantly enhanced through modification, such as doping with other metals or forming nanocomposites. These modifications can induce synergistic effects, where the combined performance of the components is greater than the sum of their individual effects. researchgate.net

Doping the copper chromite structure with other metal ions is a common strategy to improve its catalytic activity. For example, the introduction of magnesium (Mg²⁺) into the copper chromite lattice has been shown to increase the surface area and improve porosity. rsc.org This is because the dopant can inhibit the growth of the bulk copper chromite phase, leading to smaller grain sizes. rsc.org In the selective oxidation of veratryl alcohol, Mg-doped copper chromite catalysts exhibited enhanced performance, which was attributed to these structural improvements and the creation of more active sites. rsc.org

The formation of nanocomposites is another effective approach. Combining copper chromite with other materials at the nanoscale can lead to novel properties and improved catalytic function. For instance, Cu-Cr-O nanocomposites have been used as additives in solid propellants, where they act as effective burning rate enhancers. scirp.org The enhanced performance is often due to the intimate phase interaction between different components within the nanocomposite, such as spinel CuCr₂O₄ and delafossite CuCrO₂. scirp.org The use of copper chromite spinel nanoparticles in conjunction with a basic ionic liquid has also demonstrated a synergistic effect in the synthesis of cyclopropanecarboxylic acids. researchgate.net

Mechanical activation, such as ball milling nano-copper chromite with reactants like ammonium perchlorate (AP), represents another form of modification. This process creates a nano-CuCr₂O₄/ultrafine AP composite where the catalyst is more evenly dispersed, leading to a significant enhancement in the thermal decomposition of AP. acs.org This improved catalytic effect is a direct result of the intimate contact and increased interfacial area between the catalyst and the reactant. acs.org

Electron Transfer Processes in Catalytic Activity

Electron transfer is a fundamental process that underpins the catalytic activity of this compound in various reactions. The ability of copper to exist in multiple oxidation states (e.g., Cu⁰, Cu¹⁺, Cu²⁺) is central to its catalytic function, facilitating redox cycles that are essential for many catalytic transformations. chinesechemsoc.org

A mechanism based on an electron transfer process has been proposed to explain the catalytic effect of nano-sized copper chromite on the thermal decomposition of ammonium perchlorate (AP). scirp.orgresearchgate.net In this process, the catalyst facilitates the transfer of electrons, which lowers the activation energy of the decomposition reaction and increases the rate constant. scirp.orgresearchgate.net This enhancement is confirmed by the observed decrease in the decomposition temperature of AP in the presence of the catalyst. researchgate.net

The concept of metal-ligand cooperativity, where both the metal center and its surrounding ligands participate in electron transfer, is also relevant. chinesechemsoc.org While often discussed in the context of bioinorganic chemistry, similar principles can apply to solid-state catalysts like this compound. The crystal lattice surrounding the copper and chromium ions can influence their electronic states and their ability to participate in electron transfer with adsorbed substrates. chinesechemsoc.org

In hydrogenation reactions, the active sites often involve reduced copper species. The transfer of electrons to the substrate is a key step in these processes. For instance, in the hydrogenation of furfural, metallic copper (Cu⁰) is identified as the active site, which is formed by the reduction of copper species within the catalyst. purdue.edu The efficiency of the catalytic cycle is directly related to the facility of these electron transfer events at the catalyst's active sites.

Catalyst Stability and Deactivation Studies

The long-term stability and deactivation of catalysts are critical concerns for industrial applications. Copper chromite catalysts, while effective in many reactions, are susceptible to deactivation under certain operating conditions. confex.combloomtechz.com

One of the primary mechanisms of deactivation, particularly in vapor-phase hydrogenation of organic compounds like 2-furfuraldehyde, is poisoning. This occurs due to the strong adsorption of polymeric species, or "coke," which are formed from the reactant or product molecules on the catalyst surface. purdue.educonfex.com These adsorbed species block the active sites, leading to a steady decline in catalytic activity. purdue.edu

Another significant cause of deactivation is the physical alteration of the catalyst's surface. Studies have shown that the migration of chromite over the active copper sites can lead to a loss of activity. confex.com This phenomenon, where one component of the catalyst covers the active sites of another, is particularly noted at higher process temperatures (e.g., 300°C). purdue.edu At this temperature, an increase in the surface Cr/Cu ratio has been observed, suggesting that chromium species are covering the active metallic copper sites. purdue.edu

The following table summarizes key deactivation mechanisms observed for copper chromite catalysts in the vapor-phase hydrogenation of furfural.

Deactivation MechanismDescriptionContributing Factors
Poisoning/Coking Strong adsorption of polymeric species formed from reactants/products on active sites. purdue.educonfex.comReaction temperature, nature of the feedstock. purdue.edu
Active Site Coverage Migration of chromite species to cover the active metallic copper sites. purdue.educonfex.comHigh process temperatures (e.g., 300°C). purdue.edu
Leaching Dissolution of active metal components in liquid-phase reactions.Can be suppressed by protective overcoats. confex.com
Sintering Thermal agglomeration of metal particles, leading to a loss of active surface area.Can be suppressed by protective overcoats. confex.com

Research is actively exploring methods to enhance the stability of copper chromite catalysts. One promising approach is the use of atomic layer deposition (ALD) to apply a thin, porous overcoat of a material like alumina (B75360) (Al₂O₃). confex.com This overcoating has been shown to significantly improve catalyst stability by minimizing coke formation and preventing the sintering or leaching of the active metal, thereby extending the catalyst's operational lifetime. confex.com

Electrochemical Properties and Applications of Copper Chromate Materials

Electrochemical Reduction of Chromate (B82759) Ions (Cr(VI) to Cr(III))

The electrochemical reduction of hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)) is a critical process for environmental remediation. Cr(VI) exists in various oxyanionic forms, such as chromate (CrO₄²⁻), hydrogen chromate (HCrO₄⁻), and dichromate (Cr₂O₇²⁻), depending on the solution's pH wikipedia.org. The conversion of Cr(VI) to Cr(III) is a significant approach to mitigate the harmful effects of Cr(VI) rsc.org. Copper-containing materials and systems play a notable role in facilitating this reduction.

Influence of pH and Co-existing Ions on Reduction Efficiency

The efficiency of Cr(VI) reduction is significantly influenced by solution pH. Generally, acidic conditions enhance the reduction rate due to the increased availability of protons, which are essential for the reduction reactions rsc.orgmdpi.comuminho.ptnih.gov. Under acidic conditions, catalyst surfaces, such as those of TiO₂, tend to be positively charged, leading to enhanced electrostatic attraction with anionic chromate species and thus promoting their adsorption and subsequent reduction rsc.orgmdpi.com. For instance, the photoreduction of Cr(VI) by Fe-doped copper sulfide (B99878) nanoparticles demonstrated the fastest rate at pH 2.5 rsc.org. Conversely, at higher pH values, excess hydroxide (B78521) ions can adsorb onto the catalyst surface, inhibiting the access of chromate oxyanions and reducing the Cr(VI) reduction rate rsc.org. While some microbial systems, like Exiguobacterium sp. PY14, exhibit optimal Cr(VI) removal at moderately alkaline pH (e.g., pH 8.0), this behavior is specific to their biological mechanisms nih.gov.

The presence of co-existing ions can also impact reduction efficiency. Copper(II) (Cu(II)) ions have been shown to promote Cr(VI) reduction in certain systems, such as in the presence of chromate reductase enzymes, where copper ions can act as co-groups or facilitate electron transfer frontiersin.orgijbiotech.com. However, in other contexts, like UV/TiO₂ photocatalysis, the presence of Cu(II) and arsenate (As(V)) had a minimal effect on Cr(VI) reduction rates mdpi.comnih.gov. Conversely, certain metal ions, including silver(I) (Ag(I)), lead(II) (Pb(II)), zinc(II) (Zn(II)), and cadmium(II) (Cd(II)), have been observed to inhibit Cr(VI) removal in some microbial systems nih.govfrontiersin.org.

Role of Copper Redox Cycle (Cu(II)/Cu(I)) in Cr(VI) Reduction

The redox cycling between copper(II) (Cu(II)) and copper(I) (Cu(I)) plays a crucial role in the reduction of Cr(VI) in various copper-containing systems. This cycle involves the reduction of Cu(II) to Cu(I), followed by the re-oxidation of Cu(I) back to Cu(II) by Cr(VI), thereby facilitating the continuous reduction of chromium researchgate.netnih.gov. In systems involving copper(II)-thiosulfate, the formation of Cu(I) complexes, such as Cuᴵ(S₂O₃)n¹⁻²ⁿ, is a prerequisite for Cr(VI) reduction, with Cu(I) acting as the key reductant researchgate.netnih.gov.

Furthermore, copper oxide can function as a catalyst in processes that generate the necessary active species (electrons and protons) for Cr(VI) reduction. For example, in the presence of a sacrificial reductant like sodium borohydride, copper oxide assists in its hydrolysis, leading to the generation of electrons that facilitate the conversion of Cr(VI) to Cr(III) acs.org. This mechanism highlights the catalytic role of copper species in mediating electron transfer for chromium reduction.

Electrode Material and Surface Chemistry Effects

The choice of electrode material and its surface chemistry are critical factors influencing the electrochemical reduction of Cr(VI). Materials incorporating copper compounds can serve as active sites for the reduction process. The surface charge of the electrode material, which is often pH-dependent, dictates the adsorption of chromate ions. For instance, positively charged surfaces in acidic media can enhance the adsorption of anionic Cr(VI) species, thereby improving reduction efficiency mdpi.comuminho.pt.

While specific studies on copper chromate (CuCrO₄) as an electrode material for Cr(VI) reduction are not extensively detailed in the provided search results, the principles observed with other copper-containing or metal oxide electrodes are relevant. The morphology and surface area of the electrode material also play a significant role, as a larger active surface area can provide more sites for the electrochemical reactions to occur researchgate.net.

Supercapacitor Applications and Energy Storage

While the primary focus of this article is this compound (CuCrO₄), it is important to note that research into supercapacitor applications and energy storage often refers to copper chromite (CuCr₂O₄), a related copper-chromium oxide, as the active material. Copper chromite, particularly in nanocomposite forms, has demonstrated promising characteristics for energy storage applications sigmaaldrich.comresearchgate.netresearchgate.net.

Cyclic Voltammetry (CV) for Electrochemical Performance

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to evaluate the performance of supercapacitor electrode materials. CV curves provide insights into the redox behavior and charge storage mechanisms of the material. For copper chromite (CuCr₂O₄) based nanocomposites, CV curves typically exhibit distinct redox peaks, which are characteristic of pseudocapacitive behavior, indicating Faradaic reactions occurring at the electrode surface nih.govmdpi.comunibo.itrsc.org. The area enclosed by the CV curve is directly proportional to the specific capacitance of the material.

For instance, studies on polypyrrole/copper chromite nanoparticles (Ppy/CuCr₂O₄ NPs) have shown significantly enhanced specific capacitance compared to polypyrrole alone.

Table 1: Specific Capacitance Values from Cyclic Voltammetry

MaterialSpecific Capacitance (F g⁻¹)Electrolyte/ConditionsReference
Polypyrrole (Ppy)109Not specified nih.gov
Ppy/CuCr₂O₄ NPs508Not specified nih.gov
CuCr₂O₄/Graphene Oxide (GO)370.50.1 M H₂SO₄ aqueous researchgate.net

These results indicate that incorporating copper chromite nanoparticles into composite structures can substantially improve the electrochemical performance for energy storage.

Galvanostatic Charge-Discharge (GCD) for Power Density and Ion Transport

Galvanostatic Charge-Discharge (GCD) is another essential technique for assessing supercapacitor performance, providing information on power density, energy density, and ion transport kinetics. GCD curves typically show triangular or nearly triangular shapes for ideal supercapacitors, while deviations indicate pseudocapacitive or battery-like behavior unibo.it. The slope of the discharge curve is inversely proportional to the specific capacitance, and the symmetry of the charge and discharge curves reflects the coulombic efficiency and reversibility of the electrochemical reactions.

In the context of copper chromite (CuCr₂O₄) based materials, GCD tests are used to quantify their energy storage capabilities. For example, copper chromite/graphene oxide nanocomposites have been investigated for their capacitive energy storage, demonstrating their potential in supercapacitor applications researchgate.net. While direct GCD data for specific capacity retention of this compound (CuCrO₄) is not available, related copper-chromium oxides have shown promising stability. For instance, cobalt-copper mixed oxides coated with PEDOT:PSS, a related material system, demonstrated a capacity retention of 92.3% over 5000 cycles at a specific current density unibo.it. Furthermore, copper chromite (CuCr₂O₄) nanocomposites have been explored as anode materials for ultrafast rechargeable Li-ion batteries, exhibiting high specific capacities and excellent cycling stability over numerous cycles researchgate.net.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful electrochemical technique utilized to gain kinetic and mechanistic insights into various electrochemical systems, including those involving this compound materials. This technique involves perturbing an electrochemical system, either at equilibrium or in a steady state, with a sinusoidal alternating current (AC) voltage or current signal over a broad range of frequencies. The system's sinusoidal response is then monitored, providing a wealth of information about the electrical, electrochemical, and physical processes occurring within the system researchgate.net.

In the context of copper and chromate, EIS has been employed to study corrosion and passivation phenomena. For instance, studies on copper in hydrochloric acid solutions have shown that the presence of potassium chromate (K₂CrO₄) can accelerate the corrosion rate of copper. This acceleration is indicated by a decrease in the diameter of the semicircle observed in Nyquist plots from EIS data, where a larger semicircle diameter typically correlates with a lower corrosion rate. The equivalent circuit models used to fit EIS data often include parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and constant phase elements (CPE) to model capacitance, providing insights into the interfacial processes.

Furthermore, EIS has been instrumental in evaluating the protective capabilities of chromate conversion coatings (CCCs). Research on 7xxx-T6 aluminum alloys, which can contain copper, demonstrated that while alloyed copper generally improved the protection offered by CCCs, an enrichment of copper on the surface could degrade this protective effect, as evidenced by EIS measurements. The low-frequency capacitive reactance from EIS measurements is also effective in assessing the protectiveness of coating systems.

Electrochemical Sensing Applications

This compound (CuCrO₄) has found application in electrochemical sensing due to its unique properties. Specifically, this compound nanocomposites have been utilized in the development of modified electrodes for the sensitive detection of various analytes.

One notable application involves the use of CuCrO₄ nanocomposites modified carbon paste electrodes (MCPE) as an electrochemical sensor for paracetamol (PC). This sensor demonstrated an excellent electrocatalytic response towards the oxidation of paracetamol. The sensing mechanism is pH-dependent, and studies using cyclic voltammetry (CV) have investigated the effects of scan rate, concentration, and pH on the sensor's performance. A linear calibration curve was achieved for paracetamol, indicating the sensor's ability to quantitatively detect the analyte within a specific range.

Table 1: Electrochemical Sensing Performance of CuCrO₄ Nanocomposites MCPE for Paracetamol

AnalyteElectrode MaterialDetection MethodLinear RangeDetection Limit (LOD)Reference
ParacetamolCuCrO₄ Nanocomposites MCPECyclic Voltammetry (CV)2 µM to 14 µMNot explicitly stated

This highlights the potential of this compound materials in developing sensitive and selective electrochemical sensors for pharmaceutical and other relevant compounds.

Chromate Passivation Processes and Mechanisms on Metal Surfaces (e.g., Brass)

Chromate passivation is a widely employed surface treatment process that creates a thin, protective passive layer on metal surfaces to enhance their corrosion resistance and improve appearance. This process is particularly relevant for metals like copper and its alloys, such as brass.

Brass, an alloy primarily composed of copper and zinc, is susceptible to a form of corrosion known as dezincification, where zinc is selectively removed, potentially leading to the redeposition of copper on the surface or a combination of both. Chromate passivation aims to mitigate this issue by forming a stable protective film.

The mechanism of chromate passivation on metal surfaces involves the reduction of hexavalent chromium (Cr(VI)) ions to trivalent chromium (Cr(III)). The Cr(III) then hydrolyzes and polymerizes, forming an inorganic polymer network primarily composed of chromium hydroxide [Cr(OH)₃]. This film acts as a barrier, increasing the corrosion resistance of the metal.

For brass, passivation can be achieved through both chemical and electrochemical methods. Prior etching of the brass surface and specific concentrations of chloride and sulfate (B86663) ions are considered essential for achieving effective passivation. In the electrochemical passivation process, applying an anodic current to brass results in the dissolution of the alloy components, followed by the redeposition of copper. The copper and zinc ions generated on the surface then react with chromate, leading to the formation of small crystals that, upon drying, form a tenacious and protective passive film.

Research has identified optimal conditions for the electrochemical passivation of brass. For instance, in an acidified sodium chromate bath, a current density of approximately 55 µA/cm² was found to yield passivated films with maximum adherence. Films formed at lower current densities exhibited poor adhesion, while those at higher current densities showed virtually no visible passivated film. The resulting passive layer on brass can comprise a complex mixture of zinc oxide (ZnO) and copper(I) oxide (Cu₂O). Dezincification can lead to the formation of a thin copper-rich layer at the interface between the alloy and the metal oxide film.

While chromate passivation has been effective, the toxicity associated with hexavalent chromium has led to ongoing research into chromium-free alternatives for metal surface protection.

Photochemical and Photocatalytic Research of Copper Chromate Systems

Photocatalytic Degradation of Organic Pollutants (e.g., Dyes, VOCs, Aqueous Organic Wastes)

Copper chromate (B82759) (CuCrO4) and related copper-chromium compounds have been explored for their photocatalytic capabilities in degrading organic pollutants. Ag-supported CuCrO4 nanocomposite materials have demonstrated significant catalytic activity in the degradation of Rhodamine Blue (RBL) dye under solar light irradiation researchgate.net. The synthesis of these nanocomposites via a sol-gel sonication route and subsequent heat treatment at 700 °C yielded materials with maximum catalytic activity researchgate.net.

Copper chromite (CuCr2O4), a spinel oxide with a low energy bandgap (1.2-1.5 eV), is also recognized for its ability to utilize visible light for the degradation of pollutants rsc.org. Studies have shown its effectiveness in degrading anionic dyes such as eosin (B541160) Y, erythrosine, and phenol (B47542) red nih.gov. Furthermore, CuCr2O4 has demonstrated high activity for the degradation of rhodamine B (RhB) and methylene (B1212753) blue (MB), achieving 96.8% and 99.5% degradation, respectively, under visible light irradiation in the presence of H2O2 rsc.org. The photocatalytic degradation performance is influenced by factors such as calcination temperature and photocatalyst dosage rsc.org. Another study reported 99.6% degradation of an azo dye within 120 minutes under visible radiation using CuCr2O4 synthesized by a self-combustion method, with optimal performance observed at pH 3.0 and a catalyst amount of 0.5 g researchgate.net.

Copper chromite spinel nanoparticles (CuCr2O4) doped with SnO2 have also been shown to completely degrade crystal violet (CV) dye at neutral pH, exhibiting a band gap energy of 1.39 eV scholaris.ca. Beyond dyes, copper chromite is generally applied as a catalyst for removing aqueous organic wastes and volatile organic compounds (VOCs) ifmo.ru.

Table 1: Photocatalytic Degradation Performance of Copper Chromate Systems

Compound/SystemPollutantLight SourceDegradation Efficiency (%)Time (min)Key ConditionsReference
Ag Supported CuCrO4 NanocompositeRhodamine Blue (RBL)Solar LightHigh (Maximum Catalytic Activity)Not specified700 °C treatment researchgate.net
CuCr2O4Rhodamine B (RhB)Visible Light96.8Not specifiedIn presence of H2O2 rsc.org
CuCr2O4Methylene Blue (MB)Visible Light99.5Not specifiedIn presence of H2O2 rsc.org
CuCr2O4Azo DyeVisible Light99.6120pH 3.0, 0.5 g catalyst researchgate.net
CuCr2O4 doped SnO2Crystal Violet (CV)Not specified100 (complete)Not specifiedNeutral pH scholaris.ca

Photoelectrochemical Hydrogen Production

The generation of hydrogen through photoelectrochemical (PEC) water splitting is a significant area of research for clean energy production. While direct studies on CuCrO4 for hydrogen production are less prevalent, related copper-chromium oxide systems, particularly copper delafossite (B1172669) (CuCrO2), have shown promise. CuCrO2 is a p-type semiconductor that exhibits good chemical stability and effective absorption of visible light, making it an attractive option for photocatalytic applications, including hydrogen production from water nih.gov.

Photoreduction of Metal Ions (e.g., M²⁺, Ag⁺) and Charge Transfer Mechanisms

Photoreduction of toxic metal ions is another critical application of photocatalytic systems. Hexavalent chromium (Cr(VI)), a highly toxic metal, is a significant pollutant, and its reduction to less toxic trivalent chromium (Cr(III)) is a desirable remediation strategy rsc.orgmdpi.comnih.gov.

While specific research on CuCrO4 for metal ion photoreduction is limited in the provided context, related copper-containing photocatalysts have shown efficacy. For instance, UV/TiO2 photocatalysis has been demonstrated to effectively reduce Cr(VI) to Cr(III) even in the presence of copper (Cu(II)) and arsenate (As(V)) mdpi.comnih.govresearchgate.net. This reduction follows pseudo-first-order kinetics and is enhanced under acidic conditions, which promotes electrostatic attraction between the positively charged TiO2 surface and anionic chromate species mdpi.com. The presence of hole scavengers, such as formic acid, can further enhance the reduction processes initiated by conduction band electrons nih.govresearchgate.net.

Cuprous oxide (Cu2O) nanoparticles, synthesized using green methods, have also been reported to efficiently reduce Cr(VI) under visible light irradiation, achieving up to 99% reduction efficiency under optimized conditions (pH 5.95, 160 min, 15.68 mg/L Cr(VI)) researchgate.net. Furthermore, Fe-doped copper sulfide (B99878) nanoparticles have been investigated for solar-assisted reduction of Cr(VI) ions, achieving up to 100% reduction efficiency in raw water within 6 minutes with a 9% Fe-doped catalyst rsc.org.

Generally, semiconductor photocatalysts can facilitate the photoreduction of various metal ions, including Au3+, Hg2+, Ag+, Fe3+, Cu+, and Cu2+, provided the conduction band potential of the semiconductor is more negative than the reduction potential of the redox pair researchgate.net.

Light-Induced Electron Transfer Processes

Light-induced electron transfer is a fundamental process in photocatalysis, where absorbed light energy drives the movement of electrons, initiating chemical reactions. In this compound systems and other transition metal complexes, these processes are crucial for their photocatalytic activity.

Ligand-to-metal charge transfer (LMCT) transitions play a significant role in the photochemistry of chromates and copper complexes aps.orglibretexts.orguoregon.eduuni-regensburg.de. In LMCT, an electron is promoted from a ligand-based molecular orbital to a metal-based molecular orbital upon light absorption, leaving behind an oxidized ligand-based orbital and imparting unique properties to the excited state uni-regensburg.de. For copper complexes, this can lead to the photoreduction of Cu(II) to Cu(I) and the generation of ligand-free radicals aps.orguoregon.edu. This photoinduced reduction of Cu(II) to Cu(I) can be initiated by ambient light absorption through LMCT, which favors the decarboxylation of copper complexes aps.org.

Copper complexes are increasingly being explored as cost-effective and less toxic alternatives to traditional noble metal-based photosensitizers like ruthenium and iridium complexes in photochemical reactions unl.ptnih.gov. Researchers have demonstrated that by carefully tuning the ligands attached to the copper center, copper complexes can even outperform more expensive metal complexes in specific photochemical reactions, such as reductive quenching of an excited state unl.pt. The design of such complexes aims for long-living excited state lifetimes and remarkable chemical and photochemical stabilities to facilitate efficient electron transfer nih.gov.

Influence of Nanostructure and Morphology on Photocatalytic Activity

The nanostructure and morphology of photocatalytic materials significantly influence their activity by affecting surface area, light absorption, and charge carrier separation. For this compound systems, controlling these structural aspects is vital for optimizing performance.

In the case of Ag-supported CuCrO4 nanocomposites, high-resolution scanning electron microscopy (HR-SEM) images indicate a fine morphology structure, and high-resolution transmission electron microscopy (HR-TEM) descriptions show a spherical structure researchgate.net. These morphological characteristics contribute to their catalytic activity in dye degradation researchgate.net.

For copper chromite (CuCr2O4), the morphology and particle size are known to have a substantial impact on its properties and applications, including photocatalytic activity rsc.orgnih.gov. Different synthesis methods, such as sol-gel, hydrothermal, and co-precipitation, are employed to control the size and shape of these nanostructured materials rsc.org. For instance, a novel simple route involving heat treatment and solvent-free solid-state reaction has been used to prepare pure copper chromite (CuCr2O4) nanostructures, and the effect of ball milling duration and calcination temperature on morphology and size was investigated nih.gov.

General principles observed in other copper-based photocatalysts, such as porous CuO nanosheets, also highlight the importance of nanostructure. These nanosheets exhibit high crystallinity and efficient photocatalytic degradation due to their large surface area and optimal pore size, which provide more active sites for pollutant adsorption and facilitate electron-hole separation studfile.net. Similarly, the synthesis pH can significantly influence the morphology and photocatalytic performance of copper oxide-containing nanocomposites, by affecting factors like surface area, photogenerated recombination rate, and charge separation chemicalbook.com.

Photochemistry of Copper Complexes as Related to Chromates

The photochemistry of copper complexes, particularly in the context of their interactions with chromate ions or chromium-containing species, is an area of ongoing research. Copper complexes are widely utilized in various chemical and photochemical processes, including their role as photocatalysts unl.ptnih.gov.

The presence of chromate (CrO42-) or other chromium species can influence the photochemical behavior of copper. For example, in the crystal structure of CuCrO4, copper(II) (Cu2+) ions are coordinated within distorted CuO6 octahedra, while chromium(VI) (Cr6+) ions are in CrO4 tetrahedra libretexts.org. The optical spectrum of CuCrO4 is dominated by a strong absorption band attributed to an O2- → Cr6+ charge transfer transition, consistent with observations for other hexavalent chromates libretexts.org. This indicates that charge transfer processes involving the chromate moiety are significant in the light absorption properties of this compound.

Copper complexes are known to undergo ligand-to-metal charge transfer (LMCT) upon light absorption, where an electron is transferred from a ligand to the copper center aps.orguoregon.edu. This can lead to changes in the oxidation state of copper, such as the transient formation of Cu(I) from Cu(II) aps.org. Such photoinduced redox changes are fundamental to their catalytic activity. The ability of copper complexes to act as photosensitizers and photocatalysts, driving reactions through light-induced electron transfer, makes them valuable in various synthetic and environmental applications unl.ptnih.gov. The development of cheaper and less toxic copper complexes for photochemistry is a growing field, aiming to replace more expensive and hazardous metal catalysts unl.pt.

Theoretical and Computational Chemistry Approaches to Copper Chromate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or nuclear structure) of many-body systems, particularly atoms, molecules, and condensed phases. For chromate (B82759) systems, DFT has been widely applied to understand electronic configurations, bonding characteristics, and interaction mechanisms with various adsorbents.

DFT calculations are crucial for elucidating the electronic structure and bonding characteristics of chromium-containing compounds, including chromates. While specific DFT studies on the electronic structure and bonding of copper chromate are not explicitly detailed in the provided search results, general principles and applications to related chromium and copper compounds can be inferred.

DFT has been extensively used to predict the molecular and electronic structures of various compounds. For instance, DFT studies have investigated the structural and electronic properties of chromium chalcogenide monolayers, revealing insights into their band gaps and magnetic properties chemmethod.com. Similarly, the electronic structures of copper tellurides (CuTe2 and Cu7Te4) have been determined using DFT, showing how metallic bonding arises from the overlap of valence and conduction bands, involving Cu-Te, Cu-Cu, and Te-Te bonding researchgate.net. The chemical bonding in chromium carbides has also been analyzed, indicating a complex mixture of metallic, covalent, and ionic characters aip.org.

In the context of chromate, DFT helps in understanding the nature of bonds formed when chromate ions interact with surfaces. For example, DFT studies on chromate adsorption on iron oxides have explored the formation of inner-sphere complexes, such as monodentate and bidentate configurations, which are explained by Lewis acid-base interactions between the chromate anion and the metal centers researchgate.net. These studies provide foundational knowledge for predicting how chromate might bond in a this compound compound or interact with copper-containing surfaces.

DFT plays a significant role in understanding the adsorption and interaction mechanisms of chromate ions with various materials, including chitosan (B1678972) and metal oxide surfaces. These insights are directly applicable to understanding how this compound might interact with its environment or other compounds.

Chromate Ion Adsorption on Surfaces : DFT calculations have been employed to study the adsorption of chromate ions (CrO₄²⁻ and HCrO₄⁻) on various surfaces. For instance, studies on ferrihydrite nanoparticles interacting with chromate in water simulated monodentate, bidentate, and outer-sphere adsorbed chromate configurations researchgate.netnih.gov. A key finding was that the bidentate binuclear configuration was often the lowest in potential energy, consistent with experimental observations at high surface coverage researchgate.netnih.gov. Similarly, DFT results for chromate on iron oxides suggest that monodentate complexes are the most stable configuration with a significant adsorption energy mdpi.com.

Chitosan Interactions : Quantum chemistry calculations, often based on DFT, have been used to investigate the pH dependence of chromate adsorption on cross-linked chitosan materials mdpi.comnih.gov. These studies found that the adsorption ability increases with an increase in the electrostatic attraction between the adsorbent (chitosan) and the adsorbate (chromate ions) mdpi.com. At low pH, Cr(VI) exists predominantly as negatively charged HCrO₄⁻, leading to enhanced adsorption due to electrostatic attraction with positively charged groups of chitosan mdpi.com. DFT has also been applied to study interactions between copper(II) ions and chitosan structures, computing geometries and interaction energies mdpi.com.

Functional Group Influence : Research has investigated the impact of various functional groups (e.g., carboxylate, carbonyl, nitrile, aldehyde, alcohol, carboxylic acid) on chromium (Cr(III)) sorption capacities using DFT. Findings indicate that sorbents with carbonyl and carboxylate groups show high sensitivity to chromium, making them effective for removal, and the relative adsorption energies align with experimental results squ.edu.om.

CO and NO Interactions (General Chromium Context) : While direct studies on this compound with CO or NO are not prominent, DFT has been used to explore the reduction of surface chromate by CO in the context of Phillips catalyst (chromium-supported silica), where CO quantitatively reduces surface chromate to chromium(II), believed to be the catalytically active valence state for ethylene (B1197577) polymerization chemistryviews.org. This highlights the potential for chromate to undergo redox reactions with small molecules, a mechanism that could be relevant in certain this compound applications.

Table 1: DFT-Derived Adsorption Energies for Chromate on Selected Surfaces

Adsorbent SurfaceAdsorption ModeCalculated Gibbs Energy Change (kJ/mol)Reference
Boehmite (γ-AlOOH)Monodentate-140.4 nih.gov
Boehmite (γ-AlOOH)Bidentate-62.5 nih.gov
Iron OxidesMonodentate-159.1 mdpi.com
Iron OxidesBidentate-114.3 mdpi.com

Note: These values are for chromate adsorption on different metal oxides, providing a general understanding of chromate binding energies in computational studies.

DFT is a powerful tool for predicting reaction pathways and mechanisms, offering atomic-level insights into chemical transformations involving chromate.

Chromate Reduction Mechanisms : DFT studies have explored the reduction of Cr(VI) to Cr(III) by various agents. For example, in the context of chromate adsorption on pyrrolic nitrogen, DFT-supported first-principles calculations revealed different reaction paths for Cr(III) and Cr(VI) adsorption. Cr(VI) adsorption involved hydrogen-bonding, while Cr(III) adsorption occurred after a Jones oxidation reaction-like process where Cr(VI) was reduced to Cr(III) by pyrrolic nitrogen, followed by Cr(III)-N covalent bonding nih.gov.

Enzymatic Reduction of Chromate : DFT calculations have been used to investigate the mechanism of Cr(VI) reduction by cytochrome c7 proteins. These studies proposed a mechanism involving electron transfer from heme and proton transfer from lysine (B10760008) residues, followed by a disproportionation mechanism involving Cr(V) as an intermediate researchgate.net. This demonstrates DFT's capability to model complex redox pathways of chromium.

CO₂ Reduction by Chromium Complexes : DFT has been applied to study the electrocatalytic reduction of CO₂ to CO by molecular chromium complexes, providing mechanistic insights into catalyst activation, CO₂ binding, and C-OH bond cleavage chemrxiv.orgnih.gov. While not directly this compound, this illustrates DFT's utility in predicting reaction pathways for chromium in various chemical environments.

Molecular modeling, often incorporating DFT, is essential for visualizing and quantifying the interactions between adsorbents and adsorbates. For chromate, this involves understanding how chromate ions bind to different surfaces.

Chromate-Adsorbent Interactions : Molecular modeling, including DFT, has been used to confirm preferential binding modes of chromate ions. For instance, DFT calculations paralleled experimental Gibbs free energy results for the bidentate binding of chromate ions to MP-Carbonate resin d-nb.info.

Carbon Nanomaterials as Adsorbents : Ab initio computational studies have investigated chromate molecular anion adsorption on pristine and B- or N-doped carbon nanotubes and graphene. These studies used molecular cluster approaches within DFT to model the binding of chromate to dopant atoms, providing insights into chemical bonding peculiarities d-nb.info.

Chitosan-Chromate Modeling : Molecular modeling, often coupled with experimental studies, has been used to understand the interactions between chromate ions and chitosan. For example, quantum chemistry calculations based on DFT were used to identify the key factors determining the pH dependence of chromate adsorption efficiency on chitosan, emphasizing the role of total charge numbers and relative molecular geometries mdpi.comnih.gov.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules. MD simulations are used to predict the time-dependent behavior of complex systems, including the formation of clusters and interactions in solutions.

Chromate Adsorption and Speciation : MD simulations have been employed to confirm experimental results and determine the most influential functional groups in the adsorption process of chromium anions. For instance, MD simulations showed that hydroxyl and carboxylate groups were crucial for chromium adsorption on activated carbon derived from Sargassum seaweed nbcsarl.com.

Cluster Formation : While direct MD simulations focusing on the formation of this compound clusters are not explicitly found in the provided search results, MD is a well-established technique for studying cluster formation in various systems. For example, MD simulations have been used to study the aggregation of lipid molecules into clusters in lipid nanoparticles encapsulating mRNA mdpi.com. Similarly, MD simulations describe how soluble proteins in concentrated solutions diffuse as members of transient clusters, constantly exchanging between them pnas.org. The formation and dissolution of metal carbonate clusters in aqueous solutions have also been explored using MD, explaining nucleation phenomena rsc.org. These general applications of MD to cluster formation provide a methodological basis for potential future studies on this compound cluster dynamics.

Copper Interactions (General) : MD simulations have been used to study various aspects of copper systems, such as the thermal conductance of copper-graphene interfaces mdpi.com, copper binding to amyloid-β mutants nih.gov, and the structural behavior of bulk copper material under various cooling conditions e3s-conferences.org. These studies demonstrate the capability of MD to model copper-containing systems and their interactions at the atomic level.

Quantum Chemistry Calculations for pH Dependence of Adsorption

Quantum chemistry calculations, which often include DFT, are vital for understanding the pH dependence of adsorption processes, particularly for ions like chromate, where speciation is highly pH-sensitive.

Chromate Speciation and Adsorption : The adsorption of chromate ions is highly dependent on the pH of the solution due to its influence on both the surface charge of the adsorbent and the speciation of chromium(VI) ions mdpi.combohrium.comrsc.orgtandfonline.com. At low pH, Cr(VI) primarily exists as hydrogen chromate (H₂CrO₄) and hydrogen chromate ion (HCrO₄⁻). As pH increases, chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) become dominant mdpi.comrsc.org.

Chitosan and pH : Quantum chemistry calculations have been specifically used to clarify the origin of the pH dependence of chromate adsorption efficiency on chitosan. These calculations showed that the adsorption ability increases with the electrostatic attraction between the adsorbent and the adsorbate species, which is consistent with experimental observations where adsorption is most efficient in acidic regions (e.g., pH 4) mdpi.comnih.gov. At low pH, the positively charged groups of chitosan enhance the electrostatic attraction with negatively charged chromate species (HCrO₄⁻) mdpi.com.

General pH Effects on Adsorption : Computational studies, including those using DFT, have investigated the role of pH in the sequestration of Cr(VI) by various materials. For instance, the reactivity of zerovalent magnesium (ZVMg) for Cr(VI) reduction was found to be pH-dependent at low pH (<4) and pH-independent at higher pH, attributed to a shift in the primary oxidant nih.gov. Similarly, the adsorption of Cr(VI) on manganese-aluminum coated sand was effective over a broad pH range (3 to 9.5), with surface charge analysis confirming adsorption onto the acidic surface tandfonline.com.

Table 2: Key pH-Dependent Chromate Species

pH RangeDominant Cr(VI) SpeciesChargeReference
Around 1H₂CrO₄Neutral rsc.org
> 2HCrO₄⁻-1 rsc.org
≥ 6CrO₄²⁻, Cr₂O₇²⁻-2 rsc.org
Intermediate (2-6)HCrO₄⁻, CrO₄²⁻, Cr₂O₇²⁻-1, -2 rsc.org

This table illustrates how the speciation of chromium(VI) changes with pH, directly influencing its interaction and adsorption mechanisms, which are then modeled and understood through quantum chemistry calculations.

Environmental Remediation Research Featuring Copper Chromate

Adsorption Mechanisms for Chromate (B82759) Removal from Aqueous Systems

Adsorption is a widely investigated method for removing chromate from aqueous solutions, leveraging various materials to capture and immobilize the contaminant. The efficiency of this process is influenced by the properties of the adsorbent, the characteristics of the wastewater, and environmental factors such as pH.

Adsorbent Materials and Composite DevelopmentA range of adsorbent materials and composites have been developed for the effective removal of chromate from water. Chitosan-based composites are prominent due to chitosan's natural abundance, biodegradability, and presence of amine and hydroxyl groups that can interact with metal ionsfishersci.fi. For instance, chitosan-coated cotton gauze has demonstrated efficacy in adsorbing copper (II) and chromium (VI) ions from aqueous solutionsfishersci.fi.

Further advancements include the synthesis of a chitosan (B1678972) cross-linked ceria incorporated hydrous copper oxide biopolymeric composite (CHCCO) through a one-pot method ereztech.com. This composite leverages the properties of chitosan biopolymer combined with ceria (cerium(IV) oxide) and cupric oxide (copper(II) oxide), using glutaraldehyde (B144438) as a cross-linker. Characterization of such composites typically involves techniques like FTIR, p-XRD, and SEM to understand their structural and surface properties.

Other materials explored for chromate removal include magnetic granular activated carbon (GAC-Fe3O4), which has shown good recoverability and effective treatment for wastewater containing copper (II) and chromium (VI). Carbonized zeolite/chitosan (C-ZLCH) composites, prepared via pyrolysis, have also been investigated for removing both copper (II) and chromium (VI) from water. Additionally, copper-based metal-organic frameworks (MOFs) and copper oxide nanoparticles have been synthesized and evaluated for their ability to adsorb Cr(VI) from wastewater.

Influence of pH on Adsorption EfficiencyThe pH of the aqueous solution is a critical parameter that significantly influences the adsorption efficiency of chromate and other heavy metals. It affects the surface charge of the adsorbent material, the degree of ionization, and the speciation of the metal ions in the solution.

For chromium (VI) removal, lower pH values generally enhance adsorption efficiency. This is because, in acidic conditions (e.g., pH 2-3), the surface of many adsorbents becomes positively charged, leading to electrostatic attraction with negatively charged Cr(VI) species such as HCrO4-. As the pH increases, the removal efficiency of Cr(VI) typically decreases due to increased competition from hydroxide (B78521) ions and a more negatively charged adsorbent surface. For example, studies with GAC-Fe3O4 showed a 96.39% removal efficiency for Cr(VI) at pH 2, which sharply decreased to 15.57% at pH 7. Similarly, the optimal pH for Cr(VI) removal by wheat straw and Eupatorium adenophorum was found to be 1.0, achieving 99.9% removal.

Conversely, the removal efficiency of copper (II) often increases with increasing pH. At lower pH values, there is competition between H+ ions and Cu(II) ions for adsorption sites. As pH rises, the adsorbent surface becomes more negatively charged, promoting the adsorption of positively charged copper ions. For instance, the removal efficiency of copper (II) by GAC-Fe3O4 increased significantly from 8.85% at pH 2 to 90.38% at pH 3, reaching 99.98% at pH 6. Copper oxide nanoparticles have also been found to be efficient in removing chromium (92%) and mercury (75%) over a wide pH range, with the adsorbent surface becoming negatively charged at higher pH values, suitable for adsorbing positively charged contaminants.

The optimal pH for simultaneous removal of both Cr(VI) and Cu(II) can be a compromise. For magnetic magnetite nanoparticles, the optimal pH for coexistent Cr(VI) and Cu(II) adsorption was found to be 4.0. For a carbonized zeolite/chitosan composite, the optimal pH was 8.1 for Cu(II) and 6.7 for Cr(VI).

Table 1: Influence of pH on Adsorption Efficiency for Cr(VI) and Cu(II)

Adsorbent MaterialContaminantOptimal pH / pH RangeRemoval Efficiency / Adsorption CapacitySource
GAC-Fe3O4Cr(VI)296.39% removal, 2.41 mg/g capacity
GAC-Fe3O4Cr(VI)715.57% removal
GAC-Fe3O4Cu(II)390.38% removal
GAC-Fe3O4Cu(II)699.98% removal
Magnetic Magnetite NanoparticleCr(VI) & Cu(II)4.08.67 mg/g (Cr(VI)), 18.61 mg/g (Cu(II))
Copper-based MOFCr(VI)7145 mg/g
Copper Oxide NanoparticlesChromiumWide range (e.g., 5-10.5)92% removal
Carbonized Zeolite/ChitosanCu(II)8.1111.35 mg/g
Carbonized Zeolite/ChitosanCr(VI)6.7104.75 mg/g
Wheat Straw / E. adenophorumCr(VI)1.099.9% removal
Chitosan-PVA-CNTs-Fe3O4 NanofibersCr(VI)Acidic media76.98% removal
Arthrobacter Viscosus biomassCr(VI)1-3 (for complete removal)100% removal (over 52-45 days)

Remediation of Hexavalent Chromium [Cr(VI)] in Contaminated Media (Water, Soil)

Hexavalent chromium [Cr(VI)] is a highly toxic and mobile pollutant, and its remediation from contaminated water and soil is a significant environmental challenge. Various copper-based and related materials have been developed for this purpose.

A chitosan cross-linked ceria incorporated hydrous copper oxide biopolymeric composite (CHCCO) has been specifically designed for the efficient removal of chromate from wastewater ereztech.com. This composite aims to address the harmful effects of Cr(VI) on human health, aquatic life, and plants.

Other effective materials include magnetic granular activated carbon (GAC-Fe3O4), which has demonstrated good treatment efficacy for water containing Cr(VI). Copper oxide nanoparticles have also been found to be efficient in reducing chromium concentrations in water, achieving up to 92% removal from solutions containing 200 ppb Cr. Furthermore, copper-based metal-organic frameworks (MOFs) have shown promising adsorption performance for Cr(VI) over a pH range of 4–8, with optimal performance at pH 7, reaching an adsorption capacity of 145 mg/g.

The remediation of Cr(VI) often involves a combination of reduction and adsorption processes. For instance, the reduction of Cr(VI) to less toxic trivalent chromium (Cr(III)) is a common approach, followed by its removal through precipitation or adsorption. The adsorption of Cr(VI) by materials like magnetic magnetite nanoparticles is significantly affected by pH, with higher removal rates observed at lower pH values (e.g., pH 2.0 for 80.8% removal).

Table 2: Remediation Performance for Hexavalent Chromium

Adsorbent MaterialContaminantKey Findings / PerformanceSource
CHCCO CompositeCr(VI)Efficient removal from wastewater ereztech.com
GAC-Fe3O4Cr(VI)96.39% removal at pH 2, 5 ppm initial conc.
Magnetic Magnetite NanoparticleCr(VI)80.8% removal at pH 2.0, 0.349 mg/g capacity
Copper-based MOFCr(VI)145 mg/g adsorption capacity at pH 7
Copper Oxide NanoparticlesChromium92% removal (from 200 ppb to <16 ppb)
Carbonized Zeolite/ChitosanCr(VI)104.75 mg/g adsorption capacity at 90 min
Wheat Straw / E. adenophorumCr(VI)99.9% removal at pH 1.0
Chitosan-PVA-CNTs-Fe3O4 NanofibersCr(VI)76.98% removal in acidic media
HKUST-1/SiO2 NanofibersCr(VI)Max. 44.77 mg/g adsorption at 55 °C

Treatment of Chromated Copper Arsenate (CCA) Contaminated Waste and Soils

Chromated Copper Arsenate (CCA) is a water-based mixture of heavy metals, including chromium, copper, and arsenic, widely used as a timber preservative. Despite its effectiveness in prolonging wood lifespan, CCA has raised environmental concerns due to the leaching of its toxic components into surrounding soil and water. CCA components in soil have been reported at levels significantly exceeding recommended agricultural soil limits, such as 3,300 mg/kg for arsenic, 2,800 mg/kg for chromium, and 2,100 mg/kg for copper. Consequently, the use of CCA as a wood preservative has been restricted in many developed countries.

The combustion of CCA-treated wood waste can lead to elevated concentrations of arsenic, chromium, and copper in the ash, which can then leach into the environment, potentially characterizing the ash as hazardous waste under US regulations. Even weathered CCA-treated wood can exceed toxicity characteristic (TC) limits for arsenic, requiring careful management.

Chemical Leaching and Precipitation MethodsChemical leaching and precipitation methods are employed to treat CCA-contaminated waste and soils, aiming to extract and immobilize the toxic metals. Research has explored inexpensive methods for precipitating chromium (Cr), copper (Cu), and arsenic (As) from CCA preservative solutions.

Sulfuric acid has been identified as a cost-effective and efficient reagent for leaching metals from CCA-treated wood. Under optimized conditions (e.g., 0.2N H2SO4 at 75°C with 150 g wood L-1), three leaching steps, each lasting 2 hours, achieved high extraction efficiencies: 99% for arsenic and copper, and 91% for chromium. This process significantly reduces the environmental hazard by reducing arsenic concentration in TCLP leachate by 86%.

Other effective primary processes to induce precipitation include the use of hydrogen peroxide and wood sawdust. Hydrogen peroxide alone has been shown to be a fast system, removing 59% of chromium, 65% of copper, and 96% of arsenic within one day from CCA solutions. The combination of wood sawdust, hydrogen peroxide, and charcoal filtration has been identified as a highly effective system, capable of removing over 93% of chromium, over 96% of copper, and over 99% of arsenic. Oleic acid has also demonstrated high removal efficiencies for copper (96%), chromium (78%), and arsenic (96%) at a pH of 2.0. Following leaching, precipitation with calcium hydroxide has been reported to remove 98% of arsenic, 93% of chromium, and 96% of copper from wood.

Table 3: Metal Extraction from CCA-Treated Wood using Chemical Leaching

Leaching MethodReagent/ConditionsMetal ExtractedExtraction Efficiency (%)Source
Chemical Leaching0.2N H2SO4, 75°C, 150 g wood L-1 (3 steps, 2h each)Arsenic99
Copper99
Chromium91
PrecipitationOleic acid, pH 2.0Copper96
Chromium78
Arsenic96
PrecipitationSulfuric acid leaching followed by Ca(OH)2 precipitationArsenic98
Chromium93
Copper96
PrecipitationHydrogen peroxide aloneChromium59
Copper65
Arsenic96
PrecipitationWood sawdust + Hydrogen peroxide + Charcoal filtrationChromium>93
Copper>96
Arsenic>99

Emerging Research Directions and Future Perspectives in Copper Chromate Science

Synergistic Effects and Advanced Material Design for Enhanced Performance

Research into synergistic effects and advanced material design for copper chromate (B82759) (CuCrO₄) specifically is limited in the provided literature. However, the broader field of copper-chromium materials, particularly copper chromite (CuCr₂O₄), has seen significant advancements in enhancing performance through material design and the exploitation of synergistic effects. Copper chromite is a versatile catalyst used in various organic synthesis processes, including hydrogenation, dehydrogenation, hydrogenolysis, oxidation, alkylation, and cyclization, as well as in pollution control semanticscholar.orgbcrec.idresearchgate.netresearchgate.net. Advanced material design for copper chromite aims to improve efficiency and reduce environmental impact through novel manufacturing processes and the incorporation of nanotechnology marketresearchintellect.com. For instance, modifying copper chromite catalysts with promoters or through specific preparation methods can enhance their activity and selectivity semanticscholar.orgresearchgate.netijcce.ac.ir.

Nanostructured Copper Chromate Materials for Tailored Applications

While "high purity, submicron and nanopowder forms" of this compound (CuCrO₄) are considered for availability americanelements.com, detailed research on specific tailored applications for nanostructured CuCrO₄ is not extensively documented in the provided information. The development of nanostructured forms of this compound would likely face challenges related to the toxicity of Cr(VI) and the search for more sustainable alternatives.

In the broader context of copper-chromium nanostructured materials, significant attention has been given to nanostructured copper chromite (CuCr₂O₄) for its fascinating characteristics and commercial applications, including solid propellants, rocket propulsion, chemical reactions, and photocatalytic hydrogen production nih.govplos.org. Various synthesis methods, such as hydrothermal, solid-state reaction, nanocasting, and thermal decomposition, have been employed to prepare nanostructured copper chromite nih.govplos.org. The shape and particle size of these nanostructured materials critically influence their properties and final applications nih.gov. For example, inverse co-precipitation methods have successfully yielded copper chromite nanoparticles with specific crystallite sizes and spherical morphologies. ijcce.ac.irresearchgate.net.

ParameterValueReference
Calcination Temperature520 °C ijcce.ac.irresearchgate.net
Crystallite Size18 nm ijcce.ac.irresearchgate.net
Spherical Structure30 to 70 nm ijcce.ac.irresearchgate.net

Multi-functional this compound Composites

Direct information on multi-functional composites specifically incorporating this compound (CuCrO₄) is limited in the provided search results. However, copper chromite (CuCr₂O₄) is well-known for its application in multi-functional composites, particularly as a burning rate catalyst in solid propellants taylorandfrancis.comredalyc.orgresearchgate.net. The incorporation of nano-copper chromite into composite propellants can significantly increase the propellant surface area and decrease the decomposition temperature of the oxidizer, thereby enhancing the burning rate taylorandfrancis.comacs.org.

Research has demonstrated that compounding nano-CuCr₂O₄ with ultrafine ammonium (B1175870) perchlorate (B79767) (AP) by mechanical ball milling can significantly enhance the thermal decomposition performance of AP acs.org. The catalytic effect of nano-CuCr₂O₄ on ultrafine AP is influenced by milling time, with optimal dispersion achieved between 6 and 12 hours of milling acs.org.

Milling Time (h)TH of Ultrafine AP (°C)Decrease in TH (°C) (vs. without catalyst)
0.5345.250.5
6317.678.1
12323.472.3
48325.869.9

Note: TH refers to the high-temperature decomposition peak.

At optimal milling times (6–12 hours), the decomposition temperature and Gibbs free energy of the nano-CuCr₂O₄/ultrafine AP composite were observed to be at their lowest, decreasing by 78.1 °C and 25.16 kJ/mol, respectively, compared to ultrafine AP without the catalyst acs.org.

Sustainable Synthesis and Environmental Catalyst Development

The primary challenge and a significant driver for future research concerning this compound (CuCrO₄) in sustainable synthesis and environmental catalyst development stems from the presence of hexavalent chromium (Cr(VI)), which is a known hazardous substance nih.govclariant.compalmercruz.comarchivemarketresearch.comchemtreat.com. This has led to increasing scrutiny and stringent regulations, pushing the chemical industry to explore and adopt chromium-free catalyst solutions as alternatives to conventional copper chromite catalysts clariant.compalmercruz.comarchivemarketresearch.com.

Consequently, "environmental catalyst development" for this compound itself is less of an emerging research direction; instead, the focus is on developing eco-friendly production methods for copper-chromium compounds that minimize or eliminate Cr(VI) and on finding effective chromate-free substitutes marketresearchintellect.comclariant.compalmercruz.comarchivemarketresearch.com. Copper chromite (CuCr₂O₄), on the other hand, is recognized as a versatile catalyst for environmental pollution control, including the removal of aqueous organic wastes, volatile organic compounds (VOCs), and vehicular primary emissions such as carbon monoxide (CO), unburned hydrocarbons, nitrogen oxides (NOx), and soot semanticscholar.orgbcrec.idresearchgate.netresearchgate.netproquest.com. Research also includes developing methods to reclaim components from spent copper chromite catalysts for safe disposal researchgate.net.

Integration of Experimental and Computational Approaches

The integration of experimental and computational approaches for this compound (CuCrO₄) is primarily observed in the context of addressing the challenges associated with its use, particularly in finding alternatives to hexavalent chromate corrosion inhibitors. Computational modeling, such as Density Functional Theory (DFT) calculations, is being utilized to develop Quantitative Structure Property Relationships (QSPR) for organic inhibitors of oxygen reduction reactions at copper electrodes. This research aims to identify non-toxic replacements for chromate-based inhibitors dau.edu.

More broadly, for copper-chromium oxide systems like copper chromite (CuCr₂O₄), DFT calculations are widely applied in catalysis to understand the nature of interactions between transition metals and reactants or intermediates. These computational methods are routinely used to predict transition state energies, which are directly linked to a catalyst's activity and selectivity nih.govscience.govacs.orgacs.org. For instance, DFT studies have been employed to investigate the interaction of CO and NO with the spinel CuCr₂O₄ (100) surface semanticscholar.orgbcrec.id. Experimental techniques such as in-situ X-ray absorption fine structure (XAFS) and isotopic labeling are combined with microkinetic modeling to gain mechanistic insights into catalytic reactions involving copper-chromium oxides .

Addressing Challenges in Industrial Scale-Up and Long-Term Stability

For this compound (CuCrO₄), challenges in industrial scale-up and long-term stability are largely tied to its environmental impact and the regulatory landscape surrounding hexavalent chromium palmercruz.comarchivemarketresearch.com. The industry faces pressure to minimize its environmental footprint, manage hazardous waste, and reduce emissions palmercruz.comarchivemarketresearch.com. The emergence of chromate-free alternatives and the high costs associated with the production and handling of Cr(VI)-containing compounds also present significant challenges to the industrial viability of this compound archivemarketresearch.com.

For related compounds like copper chromite (CuCr₂O₄), long-term stability and durability are crucial for industrial catalysts clariant.com. New chromium-free catalysts are being developed to match or surpass the performance of traditional copper chromite catalysts, demonstrating sustained high performance under severe conditions and improved operational benefits like filterability clariant.com. The stability and performance of copper chromite composites, such as those used in propellants, are also critical, with research focusing on optimizing factors like decomposition temperature and Gibbs free energy acs.org. Fluctuating raw material prices and stringent regulations further contribute to the challenges in the industrial scale-up of copper-chromium compounds marketresearchintellect.com.

Q & A

Basic: What are the standard laboratory synthesis methods for copper chromate, and how can researchers verify product purity?

This compound is typically synthesized via aqueous reaction of copper(II) sulfate (CuSO₄) and potassium chromate (K₂CrO₄), yielding a bright green precipitate . To ensure purity, researchers should:

  • Characterize crystallinity using X-ray diffraction (XRD) to confirm the CuCrO₄ crystal structure.
  • Assess chemical composition via energy-dispersive X-ray spectroscopy (EDS) or inductively coupled plasma mass spectrometry (ICP-MS).
  • Monitor reaction completion by analyzing supernatant liquid for residual sulfate ions (e.g., using barium chloride tests) .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • UV-Vis Spectroscopy : Identifies d-d transitions in the visible range (500–700 nm), linked to Cu²⁺ and CrO₄²⁻ electronic states .
  • Infrared (IR) Spectroscopy : Detects Cr–O vibrational modes (~850–950 cm⁻¹) to confirm chromate ion integrity .
  • X-ray Photoelectron Spectroscopy (XPS) : Resolves oxidation states of copper (Cu²⁺) and chromium (Cr⁶⁺) .

Advanced: How do this compound’s catalytic properties vary under different reaction conditions, and what methodologies optimize these studies?

This compound’s catalytic efficiency depends on:

  • Surface Area : Synthesize nanoparticles via sol-gel methods and characterize using BET surface area analysis.
  • Reaction Medium : Test catalytic activity in polar vs. non-polar solvents (e.g., ethanol vs. toluene) using gas chromatography (GC) to monitor reaction kinetics .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., loss of lattice oxygen above 300°C) .
  • Benchmarking : Compare turnover frequencies (TOF) with other transition metal catalysts (e.g., CuO or Cr₂O₃) under identical conditions .

Advanced: What experimental strategies resolve contradictions in reported toxicity data for this compound in aquatic environments?

Discrepancies may arise from:

  • Speciation Differences : Use ion chromatography (IC) to quantify free CrO₄²⁻ vs. complexed forms in water .
  • Bioavailability Studies : Conduct bioassays with model organisms (e.g., Daphnia magna) under controlled pH and salinity to isolate toxicity mechanisms .
  • Statistical Meta-Analysis : Apply multivariate regression to published LC₅₀ values, accounting for variables like dissolved organic carbon (DOC) and temperature .

Advanced: How can computational modeling enhance understanding of this compound’s redox behavior in catalytic cycles?

  • Density Functional Theory (DFT) : Calculate adsorption energies of reactants (e.g., CO or NO) on CuCrO₄ surfaces to predict catalytic pathways .
  • Molecular Dynamics (MD) : Simulate ion mobility in aqueous environments to study dissolution kinetics .
  • Validate Models : Compare computational results with in-situ Raman spectroscopy data during catalytic reactions .

Methodological: What considerations are critical when designing experiments to study this compound’s role in Liesegang ring formation?

Key steps include:

  • Gel Preparation : Use sodium silicate gel to immobilize potassium chromate (inner electrolyte) while diffusing CuSO₄ (outer electrolyte) .
  • Concentration Gradients : Optimize molar ratios (e.g., 0.1M CuSO₄ vs. 0.05M K₂CrO₄) to control ring spacing and precipitation kinetics .
  • Imaging Techniques : Capture time-lapse microscopy images to track ring formation and measure diffusion coefficients .

Methodological: What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation/contact .
  • Waste Neutralization : Precipitate chromate ions as BaCrO₄ using barium nitrate before disposal, adhering to local regulations .
  • Spill Management : Absorb solids with vermiculite and treat residual solutions with reducing agents (e.g., NaHSO₃) to convert Cr⁶⁺ to less toxic Cr³⁺ .

Methodological: How should researchers document this compound experiments to ensure reproducibility and compliance with journal standards?

  • Detailed Synthesis Steps : Report reagent purity (e.g., "CuSO₄·5H₂O (Sigma-Aldrich, ≥99.0%)") and filtration/drying conditions .
  • Data Transparency : Include raw XRD/spectroscopy files in supplementary materials and describe equipment models (e.g., "Shimadzu GC-17A") .
  • Error Analysis : Quantify uncertainties in catalytic activity measurements using standard deviation from triplicate trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.